2-(Ethylthio)-9H-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-2-13-7-11-5(8)4-6(12-7)10-3-9-4/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJKXQJBKRXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398410 | |
| Record name | 2-ethylthioadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33436-90-7 | |
| Record name | 33436-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethylthioadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Ethylthio)-9H-purin-6-amine chemical properties
An In-depth Technical Guide to 2-(Ethylthio)-9H-purin-6-amine (2-Ethylthioadenine)
Introduction
This compound, commonly known as 2-ethylthioadenine, is a synthetic derivative of the endogenous purine nucleobase, adenine. Its structure features a purine core, which is fundamental to nucleic acids and various cofactors, with a key modification: an ethylthio (-S-CH₂CH₃) group at the C2 position. This substitution significantly alters the molecule's electronic properties and steric profile compared to adenine, making it a valuable tool in chemical biology and a lead scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the ethylthio group imparts a moderate increase in lipophilicity compared to adenine. These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-ethylsulfanyl-7H-purin-6-amine | PubChem[1] |
| Synonyms | 2-ethylthioadenine, this compound | PubChem[1] |
| CAS Number | 33436-90-7 | PubChem[1] |
| Molecular Formula | C₇H₉N₅S | PubChem[1] |
| Molecular Weight | 195.25 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C2 position of an adenine precursor. A highly efficient method is the S-alkylation of 2-mercaptoadenine (also known as 2-thioadenine).
Causality of Experimental Choice: 2-Mercaptoadenine is an ideal starting material because the thiol group at the C2 position is a potent nucleophile. Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the thiol, forming a thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol, readily attacking an electrophilic ethyl source like ethyl iodide via an SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high polarity, aprotic nature, and ability to dissolve both the purine salt and the alkylating agent, thus facilitating the reaction.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of 2-mercaptoadenine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Stir the suspension at room temperature for 30 minutes. The formation of the thiolate can be observed by a slight color change.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding water. This will precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Structural elucidation and confirmation are achieved through standard spectroscopic techniques. The expected spectral data are derived from the compound's key functional groups.
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -NH₂ protons | δ 7.0-7.5 ppm (broad singlet) | Protons on nitrogen, exchangeable, often broad. |
| Purine C8-H | δ 7.8-8.2 ppm (singlet) | Aromatic proton on the electron-deficient imidazole ring. | |
| -S-CH₂ -CH₃ | δ 2.9-3.2 ppm (quartet) | Methylene protons adjacent to the electronegative sulfur atom. | |
| -S-CH₂-CH₃ | δ 1.3-1.5 ppm (triplet) | Methyl protons split by the adjacent methylene group. | |
| ¹³C NMR | Purine Carbons | δ 115-160 ppm | Aromatic carbons in a heterocyclic system.[2] |
| -S-C H₂-CH₃ | δ 25-30 ppm | Aliphatic carbon attached to sulfur. | |
| -S-CH₂-C H₃ | δ 13-16 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | N-H Stretch | 3100-3400 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine.[3] |
| N-H Bend | 1580-1650 cm⁻¹ | Bending vibration of the primary amine.[3] | |
| C-N Stretch | 1250-1335 cm⁻¹ | Stretching of the C-N bonds within the aromatic purine system.[3] |
Stability and Reactivity
Understanding the stability and reactivity profile is critical for storage, handling, and experimental design.
-
Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[4]
-
Stability: It is generally stable under normal laboratory conditions. However, it is susceptible to degradation in the presence of strong oxidizing agents, strong acids, or strong alkalis.[5] High temperatures can lead to decomposition, producing hazardous products like oxides of carbon, nitrogen, and sulfur.[5]
-
Reactivity: The purine ring system and the thioether group are the primary sites of reactivity.
-
Thioether Oxidation: The sulfur atom can be oxidized by agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide and sulfone.
-
N-Alkylation: The nitrogen atoms of the purine ring, particularly N9, can undergo alkylation, a common reaction for purines.[6]
-
Amine Reactivity: The exocyclic amine at C6 can undergo reactions typical of primary aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of the purine ring.[7][8]
-
Caption: Key reactivity pathways of this compound.
Biological Activity and Pharmacological Profile
Thio-substituted purine analogs are known to interact with a variety of biological targets, primarily due to their structural similarity to endogenous purines.
-
Purinergic Receptor Modulation: 2-substituted thioadenosine derivatives are well-documented ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃).[9][10] These G-protein coupled receptors are crucial in regulating physiological processes, including inflammation, neurotransmission, and cardiovascular function. This compound is expected to exhibit affinity for these receptors, potentially acting as an agonist or antagonist. The anti-inflammatory effects of adenosine A₂ₐ receptor agonists are particularly well-studied.[11]
-
Enzyme Inhibition: Related compounds have shown inhibitory activity against key enzymes in purine metabolism. For instance, 2-ethyl-9H-purin-6-amine inhibits adenosine deaminase (ADA).[12] Furthermore, the purine scaffold is a common feature in kinase inhibitors, where it mimics the adenine moiety of ATP to compete for the enzyme's binding site.[12] The activity of 2-methylthio-ADP analogs on platelet P2Y receptors, which inhibits adenylyl cyclase and lowers cyclic AMP levels, provides a model for a potential mechanism of action.[13]
Caption: Potential signaling pathway via A₂ₐ adenosine receptor agonism.
Experimental Protocol: Radioligand Binding Assay for A₂ₐ Receptor Affinity
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human A₂ₐ adenosine receptor, adapted from methodologies used for similar ligands.[9]
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human A₂ₐ receptor (e.g., HEK293-A₂ₐR).
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.
-
Ligand Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of competitor concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand: Use a known high-affinity A₂ₐ receptor radioligand, such as [³H]CGS 21680, at a concentration close to its Kₑ value.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand, and varying concentrations of the test compound (or buffer for total binding). To determine non-specific binding, add a high concentration of a known non-radioactive A₂ₐ agonist (e.g., 10 µM NECA) in separate wells.
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[14][15]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a synthetically accessible adenine derivative with a rich chemical and pharmacological profile. Its properties, governed by the purine core and the C2-ethylthio substituent, make it a compelling candidate for probing purinergic signaling pathways and a valuable starting point for the development of novel therapeutics targeting adenosine receptors and other purine-binding proteins. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.
References
- 1. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 33436-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]
- 13. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-Ethylthioadenine
This guide provides a comprehensive overview of the synthetic pathways leading to 2-ethylthioadenine, a purine derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the synthetic strategies.
Foreword: The Strategic Importance of 2-Ethylthioadenine
2-Ethylthioadenine and its nucleoside derivatives are key components in the study of purinergic receptors, exhibiting notable biological activities that make them valuable scaffolds in drug discovery. The strategic placement of the ethylthio group at the C2 position of the adenine core modulates the molecule's electronic properties and steric profile, influencing its interaction with biological targets. This guide aims to equip researchers with the foundational knowledge and practical methodologies to synthesize this important compound efficiently and safely.
Part 1: Foundational Principles of Synthesis
The synthesis of 2-ethylthioadenine primarily relies on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient purine ring system.[1][2] The purine core, while aromatic, is rendered susceptible to nucleophilic attack at specific positions by the presence of electron-withdrawing nitrogen atoms and, crucially, a good leaving group, typically a halogen, at the target position.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core reaction involves the displacement of a halide (commonly chloride) from the C2 position of a purine precursor by a sulfur nucleophile, in this case, the ethanethiolate anion. The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The ethanethiolate anion, a potent nucleophile, attacks the electron-deficient C2 carbon of the purine ring. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the purine ring system, particularly stabilized by the ring's nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the purine ring is restored through the expulsion of the halide leaving group (e.g., chloride), yielding the final 2-ethylthioadenine product.
The efficiency of this reaction is heavily influenced by the nature of the leaving group, the nucleophilicity of the thiol, and the reaction conditions, including the choice of solvent and base.
Caption: Generalized SNAr mechanism for the synthesis of 2-ethylthioadenine.
Part 2: Primary Synthetic Pathway: Direct Thiolation of 2-Chloroadenine
The most direct and commonly employed route to 2-ethylthioadenine involves the reaction of commercially available 2-chloroadenine with ethanethiol. This single-step synthesis is efficient and offers a high degree of atom economy.
Rationale for Reagent Selection
-
Starting Material: 2-Chloroadenine: This precursor is ideal due to the presence of a good leaving group (chloride) at the desired C2 position. The amino group at the C6 position is crucial for the final identity of adenine and generally does not interfere with the SNAr reaction at C2 under the prescribed conditions.
-
Nucleophile: Ethanethiol: As a readily available and potent nucleophile (once deprotonated), ethanethiol efficiently displaces the chloride at the C2 position.
-
Solvent: Dimethylformamide (DMF): DMF is a polar aprotic solvent that is well-suited for SNAr reactions.[3] It effectively solvates the cationic counter-ion of the thiolate, leaving the anionic nucleophile relatively "naked" and highly reactive. Its high boiling point also allows for reactions to be conducted at elevated temperatures if necessary, although this specific reaction often proceeds at or near room temperature.
-
Base: A base is required to deprotonate the ethanethiol to form the more nucleophilic ethanethiolate anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base can influence reaction rate and side product formation.
Detailed Experimental Protocol
Safety First: Ethanethiol is a highly flammable, volatile liquid with an extremely strong and unpleasant odor.[4][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 2-Chloroadenine is a chemical irritant and should be handled with care.
Materials:
-
2-Chloroadenine
-
Ethanethiol
-
Dimethylformamide (DMF), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (a concentration of approximately 0.2-0.5 M with respect to 2-chloroadenine is a good starting point).
-
Nucleophile Addition: Carefully add ethanethiol (1.5-2.0 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if it is proceeding slowly.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 5-6 with 1M HCl. This step protonates any excess thiolate and helps in the subsequent extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Caption: Experimental workflow for the synthesis of 2-ethylthioadenine from 2-chloroadenine.
Part 3: Alternative Synthetic Pathway: A Two-Step Approach from 2,6-Dichloropurine
An alternative strategy involves a two-step sequence starting from the more readily available and often cheaper 2,6-dichloropurine. This route offers flexibility for synthesizing various 6-substituted-2-ethylthiopurines.
Synthetic Strategy and Rationale
This pathway leverages the differential reactivity of the two chlorine atoms on the purine ring. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. However, by carefully controlling the reaction conditions, it is possible to achieve selective substitution at the C2 position first, or to perform a sequential substitution. The more common approach is a two-step process:
-
Step 1: Selective Thiolation at C2: Reacting 2,6-dichloropurine with one equivalent of ethanethiolate can lead to the formation of 2-ethylthio-6-chloropurine.
-
Step 2: Amination at C6: The resulting intermediate is then subjected to amination, typically with ammonia, to introduce the amino group at the C6 position, yielding 2-ethylthioadenine.[11]
Experimental Considerations
-
Step 1 - Selective Thiolation: Achieving selectivity can be challenging. Careful control of stoichiometry (using only a slight excess of ethanethiol) and reaction temperature is crucial to minimize the formation of the disubstituted product, 2,6-bis(ethylthio)purine.
-
Step 2 - Amination: The amination of the 6-chloro position is a well-established transformation in purine chemistry.[12] This is typically carried out using a solution of ammonia in an alcohol (e.g., methanol or ethanol) or in a sealed vessel under pressure to facilitate the reaction. Microwave-assisted amination can also significantly reduce reaction times.[11]
Caption: Two-step synthesis of 2-ethylthioadenine from 2,6-dichloropurine.
Part 4: Product Characterization
Rigorous characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for 2-Ethylthioadenine |
| ¹H NMR | Signals corresponding to the purine ring protons (typically in the aromatic region), the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the purine ring and the ethyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of 2-ethylthioadenine (C₇H₉N₅S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13] |
| Melting Point (MP) | A sharp melting point is indicative of high purity. |
Part 5: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction; inefficient workup/extraction; product loss during purification. | Increase reaction time or temperature; optimize pH during extraction; use a more efficient purification method. |
| Formation of Side Products | Reaction with other nucleophilic sites; over-reaction (in the two-step synthesis). | Use an inert atmosphere to prevent oxidation; carefully control stoichiometry of reagents. |
| Difficulty in Purification | Product and impurities have similar polarities. | Try a different solvent system for recrystallization or chromatography; consider derivatization to alter polarity for purification, followed by deprotection. |
Conclusion
The synthesis of 2-ethylthioadenine is a well-established process in medicinal chemistry, with the direct SNAr reaction of 2-chloroadenine being the most straightforward approach. The alternative two-step pathway from 2,6-dichloropurine provides additional flexibility for creating a library of related compounds. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the final product are paramount to achieving a successful synthesis. This guide provides the necessary framework for researchers to confidently produce 2-ethylthioadenine for their research and development endeavors.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
An In-Depth Technical Guide to Elucidating the Biological Activity of 2-Ethylthioadenine
Preamble: Charting a Course for Discovery
In the landscape of drug discovery and molecular biology, purine analogs represent a rich territory for therapeutic innovation. Among these, 2-substituted adenine derivatives have garnered significant attention for their diverse biological activities. This guide focuses on 2-ethylthioadenine, a molecule of interest due to its structural relation to known bioactive compounds. While direct, comprehensive studies on 2-ethylthioadenine are not abundant in publicly accessible literature, its role as a synthetic precursor to 2-ethylthioadenosine—a known modulator of platelet aggregation—provides a compelling rationale for a thorough investigation of its intrinsic biological effects.[1][2][3]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically uncover and characterize the biological activity of 2-ethylthioadenine. We will proceed from foundational principles to detailed experimental designs, grounded in established methodologies and the known activities of structurally analogous compounds.
Introduction to 2-Ethylthioadenine: A Molecule of Latent Potential
2-Ethylthioadenine is a purine derivative characterized by an ethylthio group at the 2-position of the adenine core. Its synthesis is a key step in the production of 2-ethylthioadenosine and related nucleosides, which have been investigated for their effects on P2Y receptors and platelet function.[1][2][3] The biological activity of many nucleobase analogs is often realized after their metabolic conversion to the corresponding nucleosides and nucleotides. However, it is crucial to first establish the baseline activity of the parent compound, 2-ethylthioadenine, to discern its direct effects from those of its potential metabolites.
Based on the known biological activities of similar 2-substituted purines, we can hypothesize that 2-ethylthioadenine may possess intrinsic activities in several key areas:
-
Cytotoxicity in Cancer Cell Lines: Purine analogs are a cornerstone of chemotherapy. It is plausible that 2-ethylthioadenine could exhibit cytotoxic effects against cancer cells.
-
Induction of Apoptosis: A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis.
-
Cell Cycle Modulation: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.
-
Anti-inflammatory Effects: Adenosine and its analogs are known to have potent anti-inflammatory properties, primarily through the activation of adenosine receptors.
This guide will provide the experimental frameworks to rigorously test these hypotheses.
Foundational Investigations: Characterizing the Intrinsic Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a fundamental understanding of its potency and therapeutic window.
Rationale for Cytotoxicity Screening
A broad screening across a panel of cancer cell lines from different tissue origins is essential to identify potential organ-specific sensitivities. Comparing the cytotoxic effects on cancer cells versus normal, non-transformed cell lines (e.g., human diploid fibroblasts) will provide an initial assessment of the compound's therapeutic index.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-ethylthioadenine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values obtained from the MTT assays should be compiled into a clear and concise table for easy comparison across different cell lines and time points.
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Cancer Cell Lines | ||||
| Example: MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| Example: A549 | Lung Carcinoma | Data | Data | Data |
| Example: HCT116 | Colon Carcinoma | Data | Data | Data |
| Normal Cell Line | ||||
| Example: IMR-90 | Lung Fibroblast | Data | Data | Data |
Mechanistic Deep Dive: Unraveling the Mode of Action
Once cytotoxicity is established, the next critical step is to elucidate the underlying mechanism. This involves investigating the induction of apoptosis and the modulation of the cell cycle.
Investigating Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents function by inducing apoptosis in cancer cells.
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with 2-ethylthioadenine at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Should 2-ethylthioadenine be found to induce apoptosis, further investigation into the specific signaling pathways would be warranted. A hypothetical pathway is presented below.
References
An In-Depth Technical Guide to the Mechanism of Action of 2-(Ethylthio)-9H-purin-6-amine
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Ethylthio)-9H-purin-6-amine, a purine derivative with significant pharmacological potential. Drawing upon established principles of purinergic signaling and data from closely related analogs, this document elucidates the molecular interactions and downstream cellular signaling pathways modulated by this compound. The primary focus is its role as a potent agonist for P2Y receptors, particularly the Gi-coupled P2Y12 subtype, leading to the inhibition of adenylyl cyclase and subsequent modulation of intracellular cyclic AMP levels. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting these pathways. Detailed experimental protocols for assessing the activity of this compound are provided, alongside visual representations of the key signaling cascades to facilitate a deeper understanding of its molecular pharmacology.
Introduction and Scientific Background
This compound, also known as 2-ethylthioadenine, belongs to a class of 2-thioether derivatives of adenine that have been extensively studied for their potent and selective activities at P2Y purinergic receptors.[1] These receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[2] P2Y receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including platelet aggregation, neurotransmission, inflammation, and vascular tone regulation.[3]
The P2Y receptor family is broadly classified into two subfamilies based on their G protein coupling and primary signaling pathways. The first subgroup, which includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4][5] The second subgroup, comprising P2Y12, P2Y13, and P2Y14, couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
The structural modifications at the 2-position of the purine ring with a thioether linkage have been shown to significantly enhance the potency and selectivity of these compounds for certain P2Y receptor subtypes.[1] While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action can be confidently inferred from the well-characterized pharmacology of its close structural analogs, such as 2-methylthioadenosine 5'-diphosphate (2-MeSADP).
Core Mechanism of Action: P2Y12 Receptor Agonism
Based on the established pharmacology of 2-thioether adenine derivatives, the primary mechanism of action for this compound is agonism at the P2Y12 receptor. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for anti-thrombotic therapies.[6][7]
Molecular Interaction and G Protein Coupling
This compound is predicted to bind to the orthosteric binding site of the P2Y12 receptor. This interaction stabilizes a conformational state of the receptor that promotes its coupling to inhibitory G proteins of the Gi family.[8] The binding of the agonist triggers the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits.[9]
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: P2Y12 Receptor Signaling Pathway.
Downstream Signaling Cascade: Inhibition of Adenylyl Cyclase
The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.[10] This leads to a reduction in the intracellular concentration of cAMP.[10]
Table 1: Comparative Potency of Related P2Y Receptor Agonists
| Compound | Receptor Subtype | Species | EC50 (nM) | Reference |
|---|---|---|---|---|
| 2-MeSADP | P2Y1 | Human | 6 | [8] |
| 2-MeSADP | P2Y12 | Human | 0.3 - 5 | [8] |
| 2-MeSADP | P2Y13 | Human | 19 | [8] |
| 2-MeSADP | P2Y13 | Mouse | 6.2 | [8] |
Note: This table presents data for the closely related analog 2-MeSADP to provide a likely potency range for this compound.
Physiological Consequence: Inhibition of Platelet Aggregation
In platelets, cAMP acts as a crucial second messenger that inhibits platelet activation and aggregation.[11] By decreasing cAMP levels, the activation of the P2Y12 receptor by this compound counteracts the inhibitory signals, thereby promoting platelet aggregation in response to other stimuli like ADP. However, in a therapeutic context, understanding this agonistic activity is vital for designing selective antagonists. The central role of the P2Y12 receptor in amplifying platelet responses makes it a key therapeutic target.[6][7]
Experimental Protocols for Mechanistic Investigation
To experimentally validate the proposed mechanism of action of this compound, the following key assays can be employed.
Platelet Aggregation Assay
This assay directly measures the effect of the compound on platelet function.
Objective: To determine the concentration-dependent effect of this compound on platelet aggregation induced by a primary agonist (e.g., ADP).
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette PRP into cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of a primary agonist like ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of aggregation).
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Workflow for Platelet Aggregation Assay.
Adenylyl Cyclase Activity Assay
This biochemical assay directly measures the inhibition of adenylyl cyclase activity.
Objective: To determine the effect of this compound on the activity of adenylyl cyclase in a cell-based system or with purified membranes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the P2Y12 receptor (e.g., CHO-K1 cells stably transfected with the human P2Y12 receptor).
-
Harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.
-
-
Adenylyl Cyclase Assay:
-
Incubate the cell membranes with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a reaction mixture containing ATP (including [α-³²P]ATP as a tracer), Mg²⁺, and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubate at 30°C for a defined period.
-
Stop the reaction and separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
-
Data Analysis:
-
Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.
-
Calculate the percentage of adenylyl cyclase inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion and Future Directions
The available evidence strongly supports that this compound acts as a potent agonist at the P2Y12 receptor. Its mechanism of action involves the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent modulation of cellular functions, most notably platelet aggregation.
For drug development professionals, the agonistic nature of this compound at a key anti-thrombotic target underscores the importance of subtle structural modifications in designing selective antagonists. Future research should focus on obtaining direct binding affinity and functional potency data for this compound at a panel of P2Y receptor subtypes to confirm its selectivity profile. Furthermore, in vivo studies are warranted to fully characterize its pharmacological effects and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthbiotechpharm.org [healthbiotechpharm.org]
- 4. P2Y12 - Wikipedia [en.wikipedia.org]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(Ethylthio)-9H-purin-6-amine in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for the determination and application of solubility data for 2-(Ethylthio)-9H-purin-6-amine in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of DMSO as a universal solvent in drug discovery and high-throughput screening, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles and robust, field-proven experimental protocols. We address the critical distinction between thermodynamic and kinetic solubility, presenting a gold-standard shake-flask method for determining equilibrium solubility. Detailed procedures for analytical quantification via High-Performance Liquid Chromatography (HPLC) and the preparation of validated, high-concentration stock solutions are provided. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to ensure the integrity and success of their experimental programs.
Introduction: The Imperative of Accurate Solubility Data
This compound is a purine derivative characterized by the molecular formula C₇H₉N₅S and a molecular weight of 195.25 g/mol [1]. As with many small molecules in discovery pipelines, its utility in biological assays is fundamentally dependent on its behavior in solution. Dimethyl sulfoxide (DMSO) is the preeminent solvent for compound storage and initial testing in the pharmaceutical and biotechnology industries, prized for its exceptional ability to dissolve a wide array of chemical structures[2][3].
However, the seemingly simple act of dissolving a compound is a critical experimental step fraught with potential pitfalls. Inaccurate assumptions about a compound's solubility can lead to significant errors, including underestimated potency, false negatives in screening campaigns, and poor reproducibility[4][5]. This guide, therefore, provides not just a protocol, but a comprehensive methodology for accurately determining the thermodynamic equilibrium solubility of this compound in DMSO, ensuring data integrity for subsequent applications.
Scientific Foundation: Understanding Solubility in a Research Context
The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution[6]. For drug discovery applications, two forms of solubility are of primary importance: kinetic and thermodynamic.
-
Kinetic Solubility : This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under specific, often rapid, conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer[4][7]. While useful for high-throughput screening, kinetic solubility values can often overestimate the true solubility due to the formation of supersaturated, metastable solutions[8][9].
-
Thermodynamic Solubility : This represents the true equilibrium point between the dissolved compound and its most stable, undissolved solid form[10][11]. Determined over a longer incubation period (typically 24 hours or more), this value is crucial for lead optimization, formulation development, and generating reliable structure-activity relationships[4][10][12].
This guide focuses on the determination of thermodynamic solubility , as it provides the most rigorous and reliable data for critical decision-making in drug development. Key factors influencing the solubility of a purine derivative like this compound in DMSO include the compound's crystal lattice energy, the polarity of the solvent, and temperature[6][13]. DMSO is a polar aprotic solvent, highly effective at disrupting intermolecular forces in solid compounds through strong dipole-dipole interactions[2].
Core Protocol: Determination of Thermodynamic Solubility
This protocol employs the "shake-flask" method, a gold-standard technique for measuring equilibrium solubility[2][11]. The objective is to create a saturated solution in equilibrium with an excess of the solid compound, then accurately measure the concentration of the dissolved solute in the supernatant.
Materials & Equipment
-
Compound : this compound (solid powder, purity >98%)
-
Solvent : Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Equipment :
-
Analytical balance (readable to 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Orbital shaker or rotator with temperature control (set to 25°C)
-
High-speed microcentrifuge
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of a Supersaturated Slurry :
-
Accurately weigh approximately 5 mg of this compound into a pre-weighed 2 mL glass vial. The use of an excess amount of solid is critical to ensure that the final solution is truly saturated.
-
Using a calibrated pipette, add 500 µL of anhydrous DMSO to the vial. The use of anhydrous DMSO is imperative as water contamination can significantly alter the solvation properties of the solvent[1].
-
Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough wetting and initial dispersion of the solid.
-
-
Equilibration :
-
Place the vial on an orbital shaker set to a constant temperature of 25°C. Temperature control is crucial as solubility is temperature-dependent[11][13].
-
Incubate the slurry for 24 hours with continuous agitation. This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states[14].
-
-
Separation of Solid and Liquid Phases :
-
Following incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes. This step is designed to pellet all undissolved solid material, leaving a clear, saturated supernatant.
-
Causality : Incomplete separation is a common source of error, leading to artificially high solubility values. Centrifugation provides a robust method for achieving a clean separation.
-
-
Sample Preparation for Analysis :
-
Carefully open the vial, taking care not to disturb the solid pellet.
-
Withdraw a known volume (e.g., 50 µL) of the clear supernatant.
-
Perform a precise serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution). This step is critical for accurate quantification.
-
Analytical Quantification via HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is required to accurately determine the concentration of the compound in the diluted supernatant[12][14].
Preparation of Calibration Standards
-
Prepare a primary stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
From this stock, create a series of at least five calibration standards by serial dilution in DMSO, covering the expected concentration range of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).
HPLC Method Parameters (Example)
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection : UV at the λmax of the compound
-
Column Temperature : 30°C
Data Analysis
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.995.
-
Inject the diluted supernatant samples.
-
Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration in the saturated DMSO supernatant. This value is the thermodynamic solubility.
Data Presentation and Interpretation
The final solubility data should be presented clearly and in multiple, relevant units to facilitate its use in different experimental contexts.
| Parameter | Value |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Temperature | 25°C |
| Equilibration Time | 24 hours |
| Solubility (mg/mL) | [Calculated Value] |
| Solubility (mM) | [Calculated Value]* |
*Calculated using the molecular weight of 195.25 g/mol .[1]
Protocol: Preparation of a Validated High-Concentration Stock Solution
In practice, researchers require high-concentration stock solutions (e.g., 10 mM, 50 mM) for serial dilutions in assays. The following protocol ensures the prepared stock is fully dissolved and accurately represents the target concentration.
Workflow for Stock Solution Preparation
Caption: Self-Validating Workflow for Stock Solution Preparation.
Step-by-Step Methodology
-
Calculation : Based on the target concentration (e.g., 50 mM) and the molecular weight (195.25 g/mol ), calculate the mass of this compound required for a specific volume of DMSO (e.g., for 1 mL, mass = 0.050 mol/L * 195.25 g/mol * 0.001 L = 9.76 mg).
-
Preparation : Accurately weigh the calculated mass into an appropriate vial. Add the calculated volume of anhydrous DMSO.
-
Dissolution : Vortex vigorously. If necessary, sonicate in a room temperature water bath for 5-10 minutes to facilitate dissolution[1]. Gentle warming (e.g., to 37°C) can be used, but must be done with caution to avoid compound degradation.
-
Visual Inspection : Visually confirm that no solid particles remain. The solution should be clear and free of particulates.
-
Concentration Validation (Self-Validation Step) :
-
Prepare a precise, high-fold dilution of the newly made stock solution (e.g., 1:1000) into fresh DMSO.
-
Analyze this diluted sample by HPLC using the previously established calibration curve.
-
The measured concentration should be within ±5% of the expected theoretical concentration. This step provides authoritative confirmation that the stock solution was prepared correctly and that the compound is fully dissolved at the target concentration.
-
-
Storage : Once validated, aliquot the stock solution into single-use volumes and store in tightly sealed containers at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption[1][14].
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmatutor.org [pharmatutor.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 2-Ethylthioadenine Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-ethylthioadenine (2-ETA) and its nucleoside/nucleotide analogs. Moving beyond a simple recitation of facts, this document synthesizes the critical chemical modifications that govern the potency and selectivity of these compounds, primarily as agonists for P2Y purinergic receptors. We will dissect the causality behind experimental designs, present detailed methodologies for key assays, and visualize the complex signaling pathways these molecules modulate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique pharmacological profile of the 2-thioether adenine scaffold for therapeutic innovation.
Introduction: The Significance of the 2-Thioether Modification
Adenosine diphosphate (ADP) and adenosine triphosphate (ATP) are fundamental signaling molecules that mediate a vast array of physiological processes through purinergic receptors. However, their therapeutic utility is hampered by rapid degradation by ectonucleotidases and a lack of receptor subtype selectivity. The quest for more stable and selective analogs led to the discovery that substitution at the C2 position of the adenine ring can dramatically alter pharmacological properties.
Among the most impactful modifications is the introduction of a thioether linkage. Specifically, 2-alkylthio derivatives of adenine nucleotides have emerged as exceptionally potent agonists at a subset of P2Y receptors.[1][2] These compounds, including the 2-methylthio and 2-ethylthio analogs, can exhibit up to a 100,000-fold increase in potency compared to their parent nucleotide, ATP.[3] This remarkable enhancement in activity, coupled with increased stability, has established the 2-alkylthioadenine scaffold as a critical tool for studying P2Y receptor function and as a foundation for developing novel therapeutics, particularly in the fields of thrombosis and inflammation.
This guide will focus on the nuanced SAR of this class of compounds, with a particular emphasis on understanding how modifications to the 2-ethylthio group and other regions of the molecule dictate their interaction with P2Y receptors and their downstream biological effects.
Core Structure and Key Modification Sites
The foundational structure for this discussion is the 2-alkylthioadenosine nucleotide. The key to understanding its SAR lies in systematically evaluating modifications at three primary sites, as illustrated below.
Caption: Key modification sites on the 2-alkylthioadenosine nucleotide scaffold.
-
The C2-Alkylthio Chain: This is the primary determinant of high potency at P2Y receptors. The length, branching, and inclusion of functional groups on this chain critically influence both affinity and subtype selectivity.
-
The Phosphate Chain (5'-Position): The number of phosphate groups (mono-, di-, or tri-phosphate) is crucial. For P2Y1, P2Y12, and P2Y13 receptors, the diphosphate is generally the most potent form.[3] Modifications to the phosphate chain can even convert agonists into antagonists.
-
The N6-Position: While the primary amino group is often retained, its substitution can modulate selectivity between different P2Y and adenosine receptor subtypes.[2]
Structure-Activity Relationship at P2Y Receptors
The primary targets for 2-alkylthioadenine nucleotides are the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13. These receptors play crucial roles in physiology, most notably in platelet aggregation, where P2Y1 and P2Y12 are essential for a full response.[4]
The C2-Thioether Moiety: The Engine of Potency
The defining feature of this class of compounds is the thioether at the C2 position. The sulfur atom itself is critical, with thioethers being generally more potent than the corresponding ether or amino derivatives.[5]
SAR of the Alkyl Chain:
-
Chain Length: Potency is highly dependent on the length of the n-alkyl chain. While 2-methylthio-ADP (2-MeSADP) is a widely used and highly potent agonist, extending the chain can further modulate activity. Studies have shown that derivatives like 2-hexylthio-ATP are also exceptionally potent, suggesting the receptor's binding pocket can accommodate lipophilic chains.[3]
-
Functionalization: Introducing functional groups onto the alkyl chain has been a successful strategy for developing even more potent and selective ligands. An (aminophenyl)ethyl derivative of 2-thioether ATP was found to be the most potent in one extensive study, with a K₀.₅ value of 1.5 nM for stimulating inositol phosphate production.[2][6]
The table below summarizes the potency of various 2-substituted ADP/ATP analogs, highlighting the dramatic effect of the 2-thioether modification.
| Compound | Receptor Target(s) | Potency (EC₅₀/K₀.₅) | Reference |
| ADP (Endogenous Agonist) | P2Y1, P2Y12, P2Y13 | ~1 µM | [7] |
| ATP (Endogenous Agonist) | P2Y1, P2Y2, P2Y11 | ~1.5 µM (P2Y1) | [5] |
| 2-Methylthio-ADP (2-MeSADP) | P2Y1, P2Y12, P2Y13 | 5 nM (hP2Y12), 19 nM (hP2Y13) | [8] |
| 2-Methylthio-ATP (2-MeSATP) | P2Y1, P2Y11 | Potent P2Y1 agonist | [7] |
| 2-Hexylthio-ATP | P2Y (C6 Glioma) | ~30 pM | [3] |
| 2-(p-Aminophenylethyl)thio-ATP | P2Y (Turkey Erythrocyte) | 1.5 nM | [2][6] |
The Phosphate Chain: A Determinant of Activity
For the ADP-sensitive P2Y receptors, the diphosphate moiety is generally optimal for agonist activity.
-
Diphosphate vs. Triphosphate: Analogs of ADP often exhibit equal or greater potency than their corresponding ATP counterparts at the P2Y1 receptor.[3][6] For instance, 2-MeSADP is a more potent and selective agonist for P2Y1, P2Y12, and P2Y13 receptors than 2-MeSATP.[9]
-
Monophosphate Activity: Interestingly, while adenosine monophosphate (AMP) is typically inactive, the addition of a long-chain 2-thioether group can confer full agonist activity, albeit at a much lower potency than the di- and tri-phosphate versions.[5][6] This underscores the critical role of the 2-thioether as a receptor "anchor."
Modifications to the Ribose and N6-Positions
While the C2 and 5' positions are the primary drivers of SAR in this class, other modifications can fine-tune selectivity.
-
N6-Methylation: Combining an N6-methyl substitution with a 2-thioether can enhance selectivity for certain P2Y receptors over P2X receptors.[2]
-
Conformational Constraint: Replacing the flexible ribose ring with a conformationally constrained system, such as a (N)-methanocarba ring, has proven to be a powerful strategy. The resulting analog, (N)-methanocarba-2MeSADP, is a highly potent and selective agonist for the P2Y1 receptor, with virtually no activity at P2Y12 or P2Y13.[9] This highlights the different conformational requirements of the various ADP receptor subtypes.
Mechanism of Action: Dual Signaling Pathways
2-ETA derivatives exert their effects by activating P2Y receptors, which are G protein-coupled receptors (GPCRs). The specific downstream signaling cascade depends on the receptor subtype and the type of G protein it couples to. The two primary pathways relevant to 2-ETA analogs are the Gq/11 and Gi/o pathways.
P2Y1 Receptor Signaling (Gq-coupled)
The P2Y1 receptor primarily couples to Gq/11 proteins. Its activation initiates platelet shape change and transient aggregation.
Caption: Gq-coupled signaling cascade of the P2Y1 receptor.[10]
Activation of Gq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This surge in intracellular calcium is the primary driver of the initial platelet shape change.[10]
P2Y12 Receptor Signaling (Gi-coupled)
The P2Y12 receptor, which is the target of major antiplatelet drugs like clopidogrel, couples to Gi/o proteins. Its activation is essential for amplifying and sustaining the platelet aggregation response.
Caption: Gi-coupled signaling cascade of the P2Y12 receptor.[11]
The activated Gi protein directly inhibits the enzyme adenylyl cyclase.[12] This prevents the conversion of ATP to cyclic AMP (cAMP), leading to a drop in intracellular cAMP levels. Lower cAMP reduces the activity of Protein Kinase A (PKA), which in its active state phosphorylates proteins that inhibit platelet activation. This sustained inhibition of an inhibitory pathway allows for the full and irreversible aggregation necessary for stable thrombus formation.[11][13]
Key Experimental Methodologies
The characterization of 2-ETA derivatives requires a suite of robust in vitro assays to determine their potency, selectivity, and functional effects.
Synthesis of 2-Ethylthioadenosine-5'-Diphosphate
The synthesis of 2-alkylthio ADP analogs generally follows a multi-step process starting from a more readily available nucleotide.
Protocol: Synthesis of 2-ETA-ADP (Conceptual)
-
Protection: Start with commercially available ADP. The ribose hydroxyl groups and the N6-amino group are protected to prevent side reactions.
-
Etheno Bridge Formation: React the protected ADP with chloroacetaldehyde to form a 1,N⁶-etheno-ADP intermediate. This activates the C2 position for nucleophilic attack.
-
Thiolation: The etheno bridge is opened, and a sulfur atom is introduced at the C2 position using a reagent like thiourea, followed by hydrolysis to yield 2-thio-ADP.
-
Alkylation: React the 2-thio-ADP intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide, under basic conditions to form the 2-ethylthio linkage.
-
Deprotection: Remove the protecting groups from the ribose and adenine moieties to yield the final product, 2-ethylthioadenosine-5'-diphosphate.
-
Purification: The final compound is purified using chromatographic techniques, such as HPLC.
This protocol is a conceptual outline based on established methods for similar derivatives.[14] Specific reagents and conditions would require optimization.
Functional Assay: Platelet Aggregation via Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing the physiological response of platelets to agonists like 2-ETA-ADP. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
Caption: Standardized workflow for a platelet aggregation assay using LTA.[1]
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have abstained from anti-platelet medications) into tubes containing 3.2% sodium citrate as an anticoagulant.[1]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is platelet-rich plasma (PRP).[1]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet all cellular components. The resulting supernatant is platelet-poor plasma (PPP).[1]
-
Assay Procedure: a. Place an aliquot of PRP into an aggregometer cuvette with a stir bar and incubate at 37°C. b. Calibrate the aggregometer, setting 0% light transmission with the PRP and 100% transmission with PPP.[15] c. Add a known concentration of the 2-ETA-ADP solution (or a control like standard ADP or vehicle) to the PRP. d. Record the change in light transmission for 5-10 minutes as the platelets aggregate.
-
Data Analysis: The output is an aggregation curve. Key parameters include the maximum percentage of aggregation and the slope of the aggregation curve, which reflects the rate of aggregation.[16]
Biochemical Assays for Second Messenger Levels
To directly probe the mechanism of action at the molecular level, assays that quantify the second messengers (cAMP and inositol phosphates) are essential.
-
Adenylyl Cyclase Inhibition Assay: This assay is used for Gi-coupled receptors like P2Y12. Cells expressing the receptor are first stimulated with an agent that increases cAMP (e.g., forskolin). Then, the 2-ETA derivative is added. The inhibitory effect is quantified by measuring the reduction in cAMP levels, typically using a competitive immunoassay (ELISA) or radioimmunoassay (RIA).[17]
-
Phospholipase C Activation Assay: This assay is used for Gq-coupled receptors like P2Y1. Cells expressing the receptor are pre-labeled with [³H]inositol. Upon stimulation with the 2-ETA derivative, PLC is activated, leading to the generation of radiolabeled inositol phosphates (IPs). The amount of radioactivity in the IP fraction is then quantified by scintillation counting as a measure of receptor activation.[7]
Conclusion and Future Directions
The structure-activity relationship of 2-ethylthioadenine derivatives is a compelling example of how targeted synthetic chemistry can transform a native signaling molecule into a highly potent and selective pharmacological tool. The key takeaways for researchers in this field are:
-
The Primacy of the C2-Thioether: This modification is the single most important feature for achieving high potency at ADP-sensitive P2Y receptors.
-
Chain Length and Functionality Matter: The nature of the alkyl group in the 2-thioether linkage provides a crucial handle for tuning potency and selectivity.
-
The Diphosphate is Key: For agonist activity at P2Y1, P2Y12, and P2Y13, the 5'-diphosphate is the optimal phosphate chain length.
-
Conformational Lock for Selectivity: Constraining the ribose conformation is a powerful strategy for achieving selectivity between different P2Y receptor subtypes.
Future research in this area will likely focus on developing analogs with even greater subtype selectivity, particularly between the P2Y12 and P2Y13 receptors. Furthermore, the conversion of these potent agonists into antagonists by modifying the phosphate chain remains a promising avenue for therapeutic development. The principles and methodologies outlined in this guide provide a solid foundation for these future endeavors, enabling the rational design of novel purinergic ligands for a range of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of potent, selective P2Y-purinoceptor agonists: structure-activity relationships for 2-thioether derivatives of adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent agonist action of 2-thioether derivatives of adenine nucleotides at adenylyl cyclase-linked P2Y-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of activation of phospholipase C by P2Y purinergic receptor agonists and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Facile synthesis of 2-[(3-aminopropyl)thio]adenosine 5'-diphosphate: a key intermediate for the synthesis of molecular probes of adenosine 5'-diphosphate function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diagnostica.cz [diagnostica.cz]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-ethylthioadenine as an adenosine receptor ligand
An In-Depth Technical Guide to 2-Substituted Adenosine Analogs as Adenosine Receptor Ligands, with a Focus on 2-Ethylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular adenosine is a critical signaling nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The therapeutic potential of targeting these receptors for conditions ranging from neurodegenerative diseases to inflammation and cardiovascular disorders has driven extensive medicinal chemistry efforts. A key focus of this research has been the modification of the adenosine scaffold to achieve receptor subtype selectivity and improved pharmacological properties. The C2-position of the adenine core has emerged as a particularly fruitful site for substitution. This guide provides a technical overview of 2-substituted adenosine analogs, placing 2-ethylthioadenosine within this context. We explore the structure-activity relationships that govern ligand behavior, delve into the downstream signaling consequences of receptor activation, and provide detailed, field-proven protocols for the pharmacological characterization of these compounds.
The Adenosine Receptor Family: Targets of Therapeutic Interest
The four adenosine receptor subtypes are integral membrane proteins that belong to the Class A family of GPCRs. They exhibit distinct tissue distribution and couple to different G proteins, resulting in varied cellular responses.[1][2]
-
A₁ and A₃ Receptors: These subtypes preferentially couple to inhibitory G proteins (Gαi/o).[3] Agonist binding leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels.[3] A₁ receptors are highly expressed in the brain, heart, and adipose tissue, where they mediate neuroprotective and cardioprotective effects.[1] A₃ receptors are involved in inflammatory responses and have been implicated in both cell protection and cell death, making them a target for cancer and inflammatory diseases like rheumatoid arthritis and psoriasis.[4]
-
A₂A and A₂B Receptors: These subtypes couple to stimulatory G proteins (Gαs).[3] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3] A₂A receptors are abundant in the basal ganglia, coronary arteries, and immune cells, playing roles in motor control, vasodilation, and immunosuppression.[3][5] A₂B receptors have a lower affinity for adenosine and are thought to be activated under conditions of significant cellular stress or injury, contributing to inflammation and fibrosis.[1]
The C2-Position: A Gateway to Receptor Selectivity
Medicinal chemistry efforts have demonstrated that substitutions at the C2-position of the adenine ring are a critical determinant of affinity and selectivity, particularly for the A₂A receptor.[5] Structure-activity relationship (SAR) studies have shown that introducing small, hydrophobic groups via ether, amine, or thioether linkages can dramatically enhance binding affinity and selectivity over the A₁ receptor subtype.[6]
2-Ethylthioadenosine: A Profile
2-Ethylthioadenosine is a synthetic derivative of adenosine characterized by an ethylthio (-S-CH₂CH₃) group at the C2-position. While specific, comprehensive pharmacological data for 2-ethylthioadenosine is not extensively published, its structure places it within the well-studied class of 2-substituted adenosine agonists.
Based on broader SAR studies, the introduction of a 2-thioether linkage is a known strategy in the synthesis of adenosine receptor ligands.[7][8] Studies on related 2-alkyloxy- and 2-aralkyloxy-adenosines have shown that a hydrophobic chain of a specific length at this position is consonant with a hydrophobic binding pocket in the A₂A receptor, significantly increasing affinity for this subtype.[6] Therefore, 2-ethylthioadenosine is logically designed as a probe for the A₂A receptor, though its potency relative to other linkages (e.g., ether, amine) requires empirical validation.
Table 1: General Structure-Activity Relationship (SAR) Trends for 2-Substituted Adenosine Analogs
| Substitution Type at C2-Position | General Impact on Receptor Affinity | Key Insights |
| 2-Alkyloxy / Aralkyloxy | Markedly increases affinity and selectivity for A₂A receptors.[6] | A spacer chain of -O-CH₂-CH₂- appears optimal for interacting with a hydrophobic pocket in the A₂A receptor.[6] |
| 2-Arylamino | Can produce high-affinity and highly selective A₂A agonists. | These analogs are potent vasodilators and bind weakly to A₁ receptors. |
| 2-Thioether / Alkylthio | Used in the synthesis of ADP/P2Y and adenosine receptor ligands.[7] | This linkage provides a versatile synthetic handle for introducing diverse functional groups. |
Signaling Pathways Modulated by Adenosine Receptor Ligands
The functional consequence of a ligand like 2-ethylthioadenosine binding to an adenosine receptor is the initiation of a downstream signaling cascade. The nature of this cascade is dictated by the receptor subtype and its associated G protein.
Gαs-Coupled Pathway (A₂A and A₂B Receptors)
Agonist binding to A₂A or A₂B receptors triggers the activation of Gαs, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding Protein (CREB), altering gene expression.[3]
Caption: Agonist signaling pathway for Gs-coupled A₂A/A₂B receptors.
Gαi-Coupled Pathway (A₁ and A₃ Receptors)
Conversely, agonist binding to A₁ or A₃ receptors activates Gαi, which directly inhibits the activity of adenylyl cyclase.[3] This action prevents the conversion of ATP to cAMP, leading to decreased intracellular cAMP levels and reduced PKA activity.[3]
Caption: Agonist signaling pathway for Gi-coupled A₁/A₃ receptors.
Experimental Methodologies for Ligand Characterization
To determine the pharmacological profile of a novel ligand such as 2-ethylthioadenosine, two primary assays are indispensable: radioligand binding assays to quantify affinity and selectivity, and functional assays to measure efficacy and potency.
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of 2-(Ethylthio)-9H-purin-6-amine
An In-Depth Technical Guide
Introduction: Understanding 2-(Ethylthio)-9H-purin-6-amine
This compound, also known as 2-ethylthioadenine, is a purine derivative with a molecular structure suggesting interaction with purinergic signaling pathways.[1] Its core adenine structure is a key motif for recognition by a host of biological targets, most notably the adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to a wide range of physiological processes, making them critical targets for drug discovery in cardiovascular, inflammatory, and neurological disorders.[2]
This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on two essential, complementary assay types: radioligand binding assays to determine receptor affinity and cyclic AMP (cAMP) functional assays to elucidate the compound's efficacy and potency.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | 2-ethylsulfanyl-7H-purin-6-amine | PubChem[1] |
| Synonyms | 2-ethylthioadenine, this compound | PubChem[1] |
| CAS Number | 33436-90-7 | PubChem[1] |
| Molecular Formula | C₇H₉N₅S | PubChem[1] |
| Molecular Weight | 195.25 g/mol | PubChem[1] |
Scientific Rationale: A Two-Pronged Assay Strategy
To fully characterize a compound like this compound, a dual-assay approach is essential. This strategy separates the measurement of how well the compound binds to the receptor from what happens after it binds.
-
Receptor Binding Assays: These assays quantify the affinity of the test compound for the target receptor. A competitive binding format is used, where the compound's ability to displace a known high-affinity radiolabeled ligand is measured. The output, the Inhibitory Constant (Kᵢ) , is an intrinsic measure of binding affinity, independent of assay conditions.[3]
-
Functional Assays (cAMP Measurement): These assays determine the compound's biological effect upon binding. Adenosine receptors modulate the enzyme adenylyl cyclase, which synthesizes the second messenger cAMP.[4][5]
By measuring cAMP levels, we can determine if the compound is an agonist (mimics the endogenous ligand), an antagonist (blocks the agonist effect), or an inverse agonist (reduces basal receptor activity) and quantify its potency (EC₅₀ or IC₅₀).[5]
Caption: Adenosine Receptor Gs and Gi Signaling Pathways.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype (e.g., A₂ₐ).
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]ZM241385 for A₂ₐ).[2]
-
Test Compound: this compound.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a standard, non-radiolabeled ligand (e.g., NECA).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]
-
Scintillation Cocktail & Scintillation Counter.
Experimental Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in assay buffer.
-
Prepare 11-point serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kₔ value.[2]
-
Prepare the non-specific binding control (e.g., 10 µM NECA).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells (n=3): Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) Wells (n=3): Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells (n=3 per concentration): Add the serially diluted test compound, radioligand, and cell membranes.
-
The typical final assay volume is 100-200 µL.[2]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[2]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid vacuum filtration through the PEI-pre-treated filter plate.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[3]
-
-
Detection:
-
Completely dry the filter plate (e.g., under a heat lamp or in a low-temperature oven).
-
Add scintillation cocktail to each well and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).[3]
-
-
Calculate Kᵢ:
-
Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Protocol 2: cAMP Functional Assay
This protocol determines if this compound acts as an agonist or antagonist and measures its potency (EC₅₀ or IC₅₀). This example uses a competitive immunoassay format, such as HTRF or GloSensor.[5][6]
Materials and Reagents
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human adenosine receptor subtype of interest.
-
cAMP Assay Kit: A commercial kit (e.g., HTRF, GloSensor, LANCE). These kits typically include a cAMP standard, a labeled cAMP tracer, and a specific antibody.[7]
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the receptor (e.g., CGS 21680 for A₂ₐ).
-
Stimulation Agent (for Gi assays): Forskolin, an adenylyl cyclase activator.
-
Cell Culture Medium & Stimulation Buffer.
Experimental Workflow
Caption: Workflow for cAMP Functional Assays.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture cells expressing the receptor of interest to the appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer at the desired concentration.
-
-
Agonist Mode (to test for stimulatory activity, e.g., at A₂ₐ receptors):
-
Dispense cells into a 96- or 384-well plate.
-
Add serial dilutions of this compound or a reference agonist.
-
Incubate at room temperature for 30 minutes.[7]
-
Proceed to the cAMP detection step as per the kit manufacturer's instructions.
-
-
Antagonist Mode (to test for inhibitory activity, e.g., at A₂ₐ receptors):
-
Dispense cells into the plate.
-
Add serial dilutions of this compound.
-
Add the reference agonist at a concentration that gives ~80% of its maximal response (the EC₈₀).
-
Incubate and proceed to the cAMP detection step.
-
-
Assaying Gi-coupled Receptors (e.g., A₁):
-
The principle is to measure the compound's ability to inhibit stimulated cAMP production.
-
Agonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. The compound's agonism is measured by the reduction in the forskolin-stimulated cAMP signal.
-
Antagonist Mode: Add the test compound, then a reference Gi agonist (at its EC₈₀), and finally forskolin.
-
-
cAMP Detection:
-
Following stimulation, add the lysis buffer and detection reagents (e.g., HTRF antibody and tracer) as specified by the kit protocol.[7]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis
-
Convert the raw reader output to cAMP concentrations using a standard curve run on the same plate.
-
Agonist Mode: Plot cAMP concentration against the log of the test compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot the response against the log of the test compound concentration to determine the IC₅₀ . This value can be used to calculate the antagonist affinity constant (Kₑ).
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for direct comparison of the compound's affinity and potency at different receptor subtypes, revealing its selectivity profile.
Example Data Summary Table:
| Receptor Subtype | Binding Assay (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of Ref. Agonist) |
| Adenosine A₁ | [Insert Value] | [Insert Value] | [Insert Value] |
| Adenosine A₂ₐ | [Insert Value] | [Insert Value] | [Insert Value] |
| Adenosine A₂ₑ | [Insert Value] | [Insert Value] | [Insert Value] |
| Adenosine A₃ | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretation:
-
A low Kᵢ value indicates high binding affinity.
-
In agonist mode, a low EC₅₀ indicates high potency. An Eₘₐₓ near 100% suggests a full agonist, while a lower Eₘₐₓ suggests a partial agonist.
-
If the compound shows no activity in agonist mode but has a measurable IC₅₀ in antagonist mode, it is an antagonist.
Safety and Handling Precautions
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[8][9]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical.[11]
References
- 1. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. amgen.com [amgen.com]
2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies
An In-Depth Technical Guide to 2-(Ethylthio)-9H-purin-6-amine for Enzyme Inhibition Studies
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, also known as 2-Ethylthioadenine, in enzyme inhibition studies. This guide provides an in-depth understanding of its mechanism of action, detailed experimental protocols, and data interpretation, ensuring scientific integrity and reproducibility.
Introduction and Scientific Context
This compound is a synthetic purine analog that serves as a powerful chemical probe for investigating cellular signaling pathways and enzyme kinetics. Its structural similarity to endogenous purines, particularly adenosine, makes it a valuable tool for modulating the activity of specific enzymes involved in purine metabolism. The primary utility of this compound lies in its ability to inhibit Adenosine Kinase (AK), a key enzyme that regulates intracellular and extracellular concentrations of adenosine.[1][2] By inhibiting AK, this compound effectively increases local adenosine levels, thereby providing a mechanism to study the downstream effects of adenosine receptor signaling in various physiological and pathological contexts, including pain, inflammation, and epilepsy.[1][2][3][4]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 2-Ethylthioadenine | PubChem[5] |
| CAS Number | 33436-90-7 | PubChem[5] |
| Molecular Formula | C₇H₉N₅S | PubChem[5] |
| Molecular Weight | 195.25 g/mol | PubChem[5] |
| Aqueous Solubility | Limited (<1 mg/mL at 25°C) | Estimated[6] |
| Typical Solvent | Dimethyl sulfoxide (DMSO) | Common practice |
Mechanism of Action and Biological Significance
The primary mechanism through which this compound exerts its biological effects is via the inhibition of Adenosine Kinase (AK).[1]
Causality of Action:
-
Enzyme Inhibition: this compound acts as an inhibitor of Adenosine Kinase.
-
Substrate Accumulation: AK is responsible for phosphorylating intracellular adenosine to adenosine monophosphate (AMP). Inhibition of AK prevents this conversion, leading to the accumulation of intracellular adenosine.[4]
-
Increased Extracellular Adenosine: The rise in intracellular adenosine concentration alters the equilibrium across the cell membrane, promoting its transport into the extracellular space.[1][4]
-
Receptor Activation: The elevated extracellular adenosine then acts as an agonist for G-protein coupled adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), triggering a cascade of downstream signaling events that modulate cellular function.[1][3]
This indirect, yet potent, modulation of purinergic signaling makes this compound an invaluable tool for studying processes regulated by adenosine, such as neurotransmission, inflammation, and cardiovascular function.[1][3][7]
Beyond AK, 2-alkylthio substituted analogues of AMP and ATP have been shown to be specific, noncompetitive inhibitors of ADP-induced human platelet aggregation, highlighting a broader utility in hematological research.[8]
References
- 1. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of adenosine kinase inhibitors on acute thermal nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]
- 7. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific but noncompetitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethylthioadenine in Cell Culture: A Review of Available Scientific Literature
A thorough review of publicly available scientific literature and research databases reveals a significant scarcity of information regarding the use of 2-ethylthioadenine in cell culture experiments. To date, there are no established, peer-reviewed protocols or detailed application notes that describe its mechanism of action, specific cellular effects, or recommended procedures for its use in a research setting.
As a consequence, it is not possible to provide a detailed and scientifically validated guide with protocols, signaling pathway diagrams, and quantitative data tables as requested. The core principles of scientific integrity and authoritativeness mandate that such documents be based on verifiable experimental evidence, which is currently lacking for 2-ethylthioadenine.
Current State of Knowledge
Our comprehensive search for "2-ethylthioadenine" and its potential applications in cell biology did not yield specific data on:
-
Mechanism of Action: The molecular targets and the precise mechanism by which 2-ethylthioadenine might exert a biological effect on cells are not documented in the available literature.
-
Signaling Pathway Modulation: There is no information detailing which, if any, cellular signaling pathways are affected by this compound.
-
Cell Culture Protocols: No established protocols, including optimal solvent, stock solution preparation, working concentrations, or incubation times for treating cells with 2-ethylthioadenine, have been published.
-
Biological Effects: The effects of 2-ethylthioadenine on cell viability, proliferation, differentiation, or other cellular processes have not been characterized.
While the search results provided information on other adenine analogs and thiol-containing compounds, such as Thio-2, an inhibitor of BCL-2-associated athanogene-1 (BAG-1) isoforms[1], it is scientifically unsound to extrapolate this information to 2-ethylthioadenine without direct experimental evidence. Chemical structure similarity does not guarantee a similar biological function or mechanism of action.
Recommendations for Researchers
For scientists, researchers, and drug development professionals interested in investigating the potential biological activities of 2-ethylthioadenine, the following preliminary steps would be necessary:
-
Compound Characterization: Verify the purity and stability of the 2-ethylthioadenine compound.
-
Solubility Testing: Determine the optimal solvent for creating a stock solution suitable for cell culture (e.g., DMSO, ethanol, or aqueous solutions).
-
Dose-Response Studies: Perform initial dose-response experiments on a relevant cell line to determine the concentration range at which the compound exhibits any biological activity and to identify potential cytotoxicity.
-
Mechanism of Action Studies: If a consistent biological effect is observed, further studies would be required to elucidate the underlying mechanism of action and the signaling pathways involved.
Given the current lack of information, any use of 2-ethylthioadenine in cell culture would be considered exploratory. Researchers would need to develop and validate their own protocols from the ground up.
We are committed to providing accurate and reliable scientific information. Should peer-reviewed data on the use of 2-ethylthioadenine in cell culture become available in the future, we will revisit this topic.
References
Application Notes & Protocols: 2-(Ethylthio)-9H-purin-6-amine as a Molecular Probe for Purinergic Signaling
Audience: Researchers, scientists, and drug development professionals in pharmacology, cell biology, and hematology.
Introduction: Unraveling Purinergic Pathways with a Specific Agonist
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are fundamental signaling molecules that regulate a vast array of physiological processes. Their effects are mediated by a family of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors. The P2Y receptor family, a group of eight G protein-coupled receptors (GPCRs) in humans, is particularly crucial in pathways governing platelet activation, immune responses, and neurotransmission.[1][2]
2-(Ethylthio)-9H-purin-6-amine, also known as 2-ethylthioadenine, is an adenosine analogue that serves as a valuable molecular probe for dissecting these complex signaling networks. While its phosphorylated derivatives, 2-Methylthio-ADP (2-MeS-ADP) and 2-Methylthio-ATP (2-MeS-ATP), are more commonly cited as direct and potent agonists for specific P2Y receptors, the 2-alkylthio purine core is a key structural motif for achieving receptor selectivity and potency.[2][3][4] This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound and its conceptually related analogues to investigate P2Y receptor function.
Part 1: Foundational Principles & Mechanism of Action
Physicochemical Characteristics
A clear understanding of the probe's basic properties is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(ethylsulfanyl)-7H-purin-6-amine | PubChem[5] |
| Molecular Formula | C₇H₉N₅S | PubChem[5] |
| Molecular Weight | 195.25 g/mol | PubChem[5] |
| CAS Number | 33436-90-7 | PubChem[5] |
Core Mechanism: P2Y Receptor Agonism
This compound and its derivatives primarily exert their effects by acting as agonists at ADP-preferring P2Y receptors, most notably the P2Y₁, P2Y₁₂, and P2Y₁₃ subtypes.[2][6] The specific receptor subtype engaged dictates the downstream cellular response.
-
P2Y₁ and P2Y₁₁ Receptors (Gq/₁₁ Coupling): Activation of these receptors engages the Gαq protein subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key event in initiating cellular responses like platelet shape change.[2][7]
-
P2Y₁₂ and P2Y₁₃ Receptors (Gi Coupling): Engagement of these receptors activates the Gαi protein subunit. This has an inhibitory effect on adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a critical signal for promoting and sustaining platelet aggregation.[2][4]
The dual signaling initiated by agonists acting on both Gq and Gi-coupled P2Y receptors is essential for full platelet activation, making probes like this compound analogues powerful tools for studying this process.
Caption: P2Y receptor signaling pathways activated by a purinergic agonist.
Part 2: Applications & Experimental Protocols
The unique ability of 2-(ethylthio) purine analogues to potently activate specific P2Y receptors makes them indispensable for several key applications in pharmacology and cell biology.
Application 1: Probing Platelet Aggregation
The study of platelet aggregation is a cornerstone of cardiovascular research and drug development. P2Y₁₂ is a major target for antiplatelet therapies.[1][2] Analogues of this compound can be used as potent agonists to induce aggregation, providing a robust system to test the efficacy of potential inhibitors.
LTA is the gold-standard method for assessing platelet function.[8][9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.
Causality Behind the Method: The principle rests on optical density. A suspension of single platelets in plasma is turbid and scatters light. When an agonist induces aggregation, the formation of large platelet clumps allows more light to pass through the sample to a detector. This change is proportional to the extent of aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Step-by-Step Methodology:
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate anticoagulant.[10] All handling should be at room temperature to prevent platelet activation.
-
Centrifuge the blood at 200 x g for 15 minutes with the brake off.
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).[8]
-
Adjust the platelet count in the PRP with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregometry:
-
Set up a light transmission aggregometer. Use PPP to set the 100% transmission baseline and PRP for the 0% baseline.[9]
-
Pipette PRP into a cuvette with a small magnetic stir bar and place it in the 37°C incubation well of the aggregometer.
-
To test an antagonist, add the compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate the recording and add a sub-maximal concentration of a P2Y agonist (e.g., 2-MeS-ADP, typically 1-10 µM) to induce aggregation.
-
Record the percentage of aggregation over 5-10 minutes.[11]
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation percentage.
-
When testing inhibitors, calculate the percent inhibition relative to the vehicle control.
-
Generate dose-response curves to determine the IC₅₀ value of the test inhibitor.
-
Application 2: Characterizing Gq-Coupled Receptor Activity
Since P2Y₁ activation leads to a robust increase in intracellular Ca²⁺, 2-(ethylthio) purine analogues are excellent tools for studying Gq-coupled signaling pathways.[2] This is typically done using a calcium mobilization assay.
This assay uses fluorescent dyes that bind to calcium, resulting in a change in fluorescence intensity that can be measured in real-time, typically with a fluorescence microplate reader.[12][13]
Causality Behind the Method: Cells are pre-loaded with an esterified, cell-permeable fluorescent calcium indicator (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. When a Gq-coupled receptor is activated by an agonist, the subsequent release of Ca²⁺ from the ER causes the dye to bind calcium, leading to a dramatic increase in its fluorescence emission, which is detected by the instrument.[7]
Caption: Workflow for an intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., HEK293, CHO) stably or transiently expressing the P2Y receptor of interest into a black-walled, clear-bottom 96- or 384-well microplate.[12] Allow cells to adhere overnight.
-
The choice of cell line is critical; it should have low endogenous expression of other purinergic receptors to ensure a specific signal.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer like Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid (2.5 mM) is often included to prevent dye leakage from the cells.[12]
-
Aspirate the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation®, FLIPR®).[7][13]
-
Program the instrument to measure baseline fluorescence for several seconds.
-
The instrument will then automatically inject the 2-(ethylthio) purine agonist at various concentrations into the wells.
-
Immediately following injection, the instrument will record the kinetic fluorescence response for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Part 3: Trustworthiness & Self-Validation
To ensure the integrity of your results, every experiment must be a self-validating system.
-
Positive Controls: Always include a known, potent agonist for the receptor system (e.g., ADP or ATP) to confirm that the cells are responsive and the assay is performing correctly.
-
Negative Controls: Use untransfected parental cells to confirm that the observed response is specific to the expressed receptor and not an off-target effect.[13]
-
Vehicle Controls: All compounds should be dissolved in a vehicle (e.g., DMSO, PBS). The vehicle alone must be tested at its final concentration to ensure it does not affect the assay outcome.
-
Dose-Response Curves: Never rely on a single concentration. Full dose-response curves are essential for accurately determining potency (EC₅₀/IC₅₀) and efficacy.
-
Replicates: Perform all experiments with sufficient technical and biological replicates to ensure the results are statistically significant and reproducible.
By rigorously applying these principles, researchers can confidently use this compound and its analogues as precise molecular probes to generate authoritative and trustworthy data on the function of P2Y receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific but noncompetitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent agonist action of 2-thioether derivatives of adenine nucleotides at adenylyl cyclase-linked P2Y-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. machaondiagnostics.com [machaondiagnostics.com]
- 10. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Platelet Function Tests: A Review of Progresses in Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthesis of 2-Ethylthioadenine Derivatives: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-substituted adenine are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] Specifically, the introduction of a small alkylthio group, such as ethylthio, at the C2 position can significantly modulate the biological profile of adenine-based compounds, leading to potent and selective agents. This application note provides a comprehensive, field-proven guide to the synthesis of 2-ethylthioadenine derivatives, focusing on the nucleoside analog 2-ethylthioadenosine. We will detail the synthesis of the key 2-chloroadenosine intermediate from commercially available 2,6-dichloropurine, followed by the core nucleophilic aromatic substitution (SNAr) reaction to install the ethylthio moiety. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative literature to ensure technical accuracy and reproducibility.
Introduction and Strategic Overview
The purine scaffold is a privileged structure in drug discovery, forming the core of molecules that target a vast array of biological systems, including kinases and G-protein coupled receptors (GPCRs).[2] Modifications at the C2 position of the adenine ring are particularly effective for tuning receptor selectivity and potency.[3][4] The 2-ethylthioadenine moiety is a key feature in several important pharmacological agents.
Our synthetic strategy is a robust, two-stage process designed for efficiency and scalability.
-
Stage 1: Synthesis of the Precursor. We begin with the glycosylation of 2,6-dichloropurine, a readily available starting material. This is followed by selective ammonolysis at the more reactive C6 position to yield the crucial intermediate, 2-chloro-9-(protected)-adenosine. This precursor is the ideal substrate for the subsequent substitution reaction.
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The core transformation involves the displacement of the C2-chloro group with an ethylthiolate nucleophile. This reaction proceeds via a well-established SNAr mechanism and is typically high-yielding.
This overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-ethylthioadenosine.
Detailed Protocols and Methodologies
Stage 1: Synthesis of 2-Chloro-2',3',5'-tri-O-acetyladenosine
The initial steps involve the synthesis and subsequent selective amination of a 2,6-dichloropurine nucleoside intermediate.[5] This approach leverages the differential reactivity of the C6 and C2 positions of the purine ring, where the C6 position is significantly more susceptible to nucleophilic attack.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloropurine | 98% | Standard Chemical Supplier |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 98% | Standard Chemical Supplier |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ≥95% | Standard Chemical Supplier |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 98% | Standard Chemical Supplier |
| Acetonitrile (MeCN) | Anhydrous | Standard Chemical Supplier |
| Ammonia in Methanol | 7 N Solution | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Protocol 1: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2,6-dichloropurine (5.0 g, 26.5 mmol).
-
Silylation: Add anhydrous acetonitrile (100 mL) followed by N,O-bis(trimethylsilyl)acetamide (BSA) (13.0 mL, 53.0 mmol). Heat the mixture to reflux for 1 hour until the solution becomes clear, indicating the formation of the silylated purine.
-
Glycosylation: Cool the solution to room temperature. Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (9.2 g, 28.9 mmol). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (5.8 mL, 31.8 mmol) dropwise over 10 minutes. The solution may turn pale yellow.
-
Reaction: Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution (100 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the title compound as a white foam.
Protocol 2: Selective Ammonolysis to 2-Chloro-2',3',5'-tri-O-acetyladenosine
-
Reaction Setup: Dissolve the crude dichloropurine riboside from the previous step in dichloromethane (100 mL) and cool to 0 °C.
-
Ammonolysis: While stirring, bubble ammonia gas through the solution for 15 minutes, or alternatively, add a 7 N solution of ammonia in methanol (2 equivalents) dropwise. The reaction is typically rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically < 1 hour).
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude product, 2-chloro-2',3',5'-tri-O-acetyladenosine, is often of sufficient purity to be carried forward to the next stage without extensive purification.
Stage 2: Synthesis of 2-Ethylthioadenosine
This stage is the core of the synthesis, where the C2-chloro group is displaced by ethylthiolate. The ethylthiolate anion is a potent nucleophile, and the electron-withdrawing nature of the purine ring system facilitates the SNAr reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-2',3',5'-tri-O-acetyladenosine | From Stage 1 | - |
| Ethanethiol (EtSH) | 98% | Standard Chemical Supplier |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Standard Chemical Supplier |
| Sodium Methoxide (NaOMe) | 25% solution in Methanol | Standard Chemical Supplier |
Protocol 3: SNAr Reaction and Deprotection
-
Nucleophile Preparation: To a flame-dried 100 mL flask under argon, add anhydrous THF (20 mL) and cool to 0 °C. Carefully add sodium hydride (1.2 equivalents based on the chloro-adenosine derivative) portion-wise.
-
Expert Insight: NaH is a strong, non-nucleophilic base perfect for generating the thiolate anion. It must be handled with extreme care under an inert atmosphere.
-
-
Slowly add ethanethiol (1.2 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes. You should observe the cessation of hydrogen gas evolution.
-
Substitution Reaction: Dissolve the crude 2-chloro-2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous THF (30 mL) and add it dropwise to the sodium ethylthiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Deprotection (Zemplén conditions): After the substitution is complete, concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in methanol (50 mL). Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).
-
Stir the solution at room temperature for 2-4 hours, monitoring the removal of the acetyl protecting groups by TLC.
-
Workup and Purification: Once deprotection is complete, neutralize the reaction with a few drops of acetic acid. Concentrate the solvent. The residue can be purified by silica gel chromatography (typically eluting with a gradient of methanol in dichloromethane) to yield 2-ethylthioadenosine as a white solid.
Caption: The SNAr mechanism for the synthesis of the 2-ethylthio moiety.
Characterization and Expected Results
The identity and purity of the final product, 2-ethylthioadenosine, must be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield (Overall) | 40-60% (over 3 steps) |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (s, 1H, C8-H), ~7.4 (br s, 2H, NH₂), ~5.9 (d, 1H, H-1'), ~3.2 (q, 2H, -SCH₂CH₃), ~1.4 (t, 3H, -SCH₂CH₃). Other ribose protons will be present. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 298.0970 |
| Purity (HPLC) | >95% |
Applications in Drug Development
2-Ethylthioadenine derivatives have been explored for various therapeutic applications. Their primary significance lies in their interaction with purinergic receptors. For instance, analogs bearing this moiety have been investigated as antagonists for the P2Y₁ receptor, which is involved in platelet aggregation and other physiological processes.[3] The ethylthio group provides a balance of lipophilicity and steric bulk that can enhance binding affinity and selectivity for the target receptor. Further modifications of the ribose ring or the N⁶-position can lead to even more potent and specific drug candidates.[6]
Troubleshooting
-
Low Yield in Glycosylation: Ensure all reagents and solvents are strictly anhydrous. Incomplete silylation of the purine base is a common cause of failure.
-
Incomplete Ammonolysis: If both C2 and C6 positions are substituted, the reaction was likely run for too long or at too high a temperature. The reaction at C6 is much faster and should be monitored closely.
-
Failed SNAr Reaction: Ensure the sodium ethylthiolate was properly formed (cessation of H₂ bubbling). The starting 2-chloroadenosine derivative must be pure enough, as impurities can quench the nucleophile. Oxidation of the thiol can be an issue; maintain a strict inert atmosphere.
References
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-2 Substituted adenine nucleosides: Synthesis, reactivity and conformational study - American Chemical Society [acs.digitellinc.com]
- 5. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 6. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Ethylthio)-9H-purin-6-amine
A Foreword on 2-(Ethylthio)-9H-purin-6-amine: A Guide for the Bench Scientist
Welcome to this comprehensive guide on the handling, storage, and application of this compound (also known as 2-Ethylthioadenine). This document is designed for researchers, scientists, and drug development professionals who utilize this purine derivative in their laboratory work. As a substituted purine, this compound is of interest in various biological and medicinal chemistry studies, often as a building block in the synthesis of more complex molecules or as a research tool itself.[1][2]
Our goal is to move beyond a simple recitation of procedural steps. Instead, this guide is structured to provide you with the scientific rationale behind each recommendation, fostering a deeper understanding of the compound's properties and ensuring both the integrity of your experiments and the safety of your laboratory personnel. We will delve into the physicochemical characteristics that dictate its handling, the protocols for its effective use, and the safety measures that are paramount when working with this and similar chemical entities.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the bedrock of its safe and effective use. This section consolidates the key physicochemical and safety data for this compound.
1.1: Core Chemical Properties
The inherent reactivity and stability of this compound are directly linked to its molecular structure.[3] The purine core, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring.[3] This structure is susceptible to degradation under harsh conditions.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅S | PubChem[4] |
| Molecular Weight | 195.25 g/mol | PubChem[4] |
| IUPAC Name | 2-(ethylthio)-7H-purin-6-amine | PubChem[4] |
| CAS Number | 33436-90-7 | BLDpharm[5] |
| Appearance | Varies (typically a solid) | General Chemical Knowledge |
| Solubility | Limited aqueous solubility | Inferred from related compounds[3] |
1.2: Safety and Hazard Information
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, we can infer its potential hazards from related amine and thioether compounds. Amines, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory system.[6][7]
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[8]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[7]
-
Harmful if Swallowed: Ingestion may be toxic.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[9]
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]
Part 2: Handling and Storage Guidelines
The long-term stability and purity of this compound are contingent upon proper handling and storage. The recommendations below are based on best practices for air-sensitive and potentially hygroscopic amine compounds.[6][10]
2.1: Recommended Storage Conditions
The primary objective of proper storage is to prevent degradation from atmospheric components and temperature fluctuations.
-
Temperature: Store at room temperature, unless otherwise specified by the supplier. Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.[11] Generally, temperatures below 30°C (86°F) are advisable to maintain stability.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] This is crucial to prevent oxidation of the thioether group and potential reactions with atmospheric moisture.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][9] Use containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[10]
-
Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[10] This can lead to hydrolysis and degradation of the compound. Therefore, storage in a desiccator or a dry box is recommended.
2.2: Safe Handling Workflow
The following workflow outlines the key steps for safely handling solid this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Solid this compound.
Part 3: Experimental Protocols
This section provides a detailed protocol for preparing a stock solution of this compound, a common first step in many experimental workflows.
3.1: Protocol for Preparation of a 10 mM Stock Solution in DMSO
Rationale: Due to its limited aqueous solubility, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is often the solvent of choice for preparing stock solutions of purine derivatives. This protocol aims to create a concentrated, stable stock solution for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.
-
-
Weighing the Compound:
-
Carefully weigh out 1.95 mg of this compound into the tared tube. This will yield a 10 mM solution in 1 mL of solvent.
-
Calculation: (0.00195 g) / (195.25 g/mol ) = 1 x 10⁻⁵ mol. (1 x 10⁻⁵ mol) / (0.001 L) = 0.01 M = 10 mM.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Tightly cap the tube.
-
Vortex the solution for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Self-Validation:
-
Visual Inspection: A properly prepared stock solution should be clear and free of any visible precipitate.
-
Concentration Verification (Optional): The concentration can be verified using UV-Vis spectroscopy by determining the molar absorptivity at the compound's λmax, if known.
Part 4: Concluding Remarks and Best Practices
The successful application of this compound in your research endeavors hinges on a foundation of safe and informed laboratory practices. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date safety information. When developing new protocols, consider the potential for degradation under your specific experimental conditions (e.g., pH, temperature).[12] By integrating the principles of chemical safety and an understanding of the compound's properties, you can ensure the generation of reliable and reproducible data.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]
- 4. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 33436-90-7|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. jfda-online.com [jfda-online.com]
Application Notes & Protocols: Experimental Design for 2-Ethylthioadenine Biological Assays
Abstract
This guide provides a comprehensive framework for the biological characterization of 2-ethylthioadenine (ETA), an adenine analog with therapeutic potential. As many adenine analogs function by competitively inhibiting ATP-binding sites, we present a hypothesis-driven approach centered on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in diseases like cancer.[1] This document is intended for researchers, scientists, and drug development professionals, offering a suite of detailed protocols from initial target engagement to complex cellular and mechanistic assays. The methodologies are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Section 1: Introduction to 2-Ethylthioadenine and Assay Strategy
2-Ethylthioadenine (ETA) is a synthetic purine derivative. Its structural similarity to adenine suggests a high probability of interaction with ATP-binding proteins, such as kinases. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular processes, and its components are well-established targets for therapeutic intervention.[1][2]
A logical, multi-tiered approach is essential for characterizing a novel compound like ETA. Our strategy is as follows:
-
Biochemical Target Engagement: Directly measure the interaction of ETA with a purified kinase target in vitro to determine intrinsic potency.
-
Cellular Phenotypic Analysis: Assess the compound's effect on whole cells, quantifying its impact on viability, proliferation, and cell death.
-
Mechanistic Validation: Confirm that the observed cellular effects are mediated through the intended biochemical target within the complex cellular environment.
This structured approach ensures that each experimental stage builds upon the last, creating a coherent and compelling biological narrative for the compound.
Section 2: Biochemical Assays for Direct Target Engagement
The foundational step is to confirm that ETA can inhibit its putative target in a clean, biochemical system. This isolates the interaction between the compound and the target enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects.
2.1 In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.[3] The assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase by ETA results in a decreased FRET signal.
Causality Behind the Method:
-
Why TR-FRET? It is a homogenous (no-wash) assay, which reduces handling errors and is highly amenable to automation and high-throughput screening (HTS).[3][4] The time-resolved fluorescence measurement minimizes interference from background fluorescence.
-
Why a Purified System? This assay directly measures the enzymatic inhibition potency (IC50) of ETA, providing a key benchmark for its intrinsic activity.
Caption: Workflow for an in vitro TR-FRET kinase assay.
-
Reagent Preparation:
-
ETA Compound: Prepare an 11-point, 3-fold serial dilution series in 100% DMSO, starting from a 1 mM stock.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Dilute purified, recombinant PI3Kα enzyme in Assay Buffer to a 2X working concentration.
-
Substrate/ATP: Dilute a biotinylated peptide substrate and ATP in Assay Buffer to 2X working concentrations.
-
-
Assay Procedure (384-well plate):
-
Transfer 2 µL of the ETA serial dilutions to the assay plate. Include wells with DMSO only for vehicle control.
-
Add 10 µL of the 2X Kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore.[3]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the normalized signal against the logarithm of ETA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (DMSO) | Establishes the 0% inhibition signal (maximum kinase activity). | High TR-FRET signal. |
| Positive Control Inhibitor | Confirms the assay can detect inhibition. | Low TR-FRET signal. |
| No Enzyme Control | Establishes the 100% inhibition signal (background). | Minimal TR-FRET signal. |
Section 3: Cellular Assays for Phenotypic Characterization
Once ETA's biochemical potency is established, the next step is to determine its effect in a biologically relevant cellular context. These assays measure broad phenotypic outcomes.
3.1 Cell Viability Assay (XTT)
Cell viability assays measure the overall health of a cell population. The XTT assay is a colorimetric method that quantifies the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, and the color intensity is proportional to the number of viable cells.[5]
Causality Behind the Method:
-
Why XTT over MTT? The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step required in the MTT assay.[6] This simplifies the protocol and reduces potential errors.
-
What it Measures: This assay provides a rapid assessment of ETA's cytostatic (inhibiting growth) or cytotoxic (killing cells) effects.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ETA (e.g., 0.1 to 100 µM) for 48-72 hours. Include DMSO as a vehicle control.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[5]
-
Incubation: Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, until the orange color develops.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only), normalize the data to the vehicle control, and plot the results to determine the GI50 (concentration for 50% growth inhibition).
3.2 Cell Proliferation Assay (EdU Incorporation)
To specifically measure DNA synthesis and cell division, the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a superior alternative to older methods. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA.[7] It is then detected via a highly specific "click chemistry" reaction with a fluorescent azide, which is much milder than the DNA denaturation required for BrdU antibody detection.[7][8]
Causality Behind the Method:
-
Why EdU? It directly measures DNA replication, providing a clear readout of proliferation. The click chemistry detection protocol is fast and preserves cell morphology better than the harsh acid treatment needed for BrdU assays.[7]
References
- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Ethylthio)-9H-purin-6-amine
Welcome to the technical support guide for the synthesis of 2-(Ethylthio)-9H-purin-6-amine (2-Ethylthioadenine). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important purine derivative. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
The guidance provided herein is based on a common and effective synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopurine precursor and an ethylthiolate source.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is critically low, or I've failed to isolate any desired product. What are the likely causes and solutions?
Low to no yield is the most common issue, often stemming from a few critical parameters. Let's break down the potential culprits.
Potential Cause 1: Reagent Quality and Stability
-
Expertise & Experience: The primary suspect is often the quality of your ethyl mercaptan (ethanethiol) and the integrity of the base. Ethanethiol is volatile and readily oxidizes in the presence of air to form diethyl disulfide. This side reaction consumes your nucleophile and introduces a significant impurity. Similarly, bases like sodium hydride (NaH) are extremely moisture-sensitive.
-
Trustworthiness (Self-Validation): Before starting, verify the purity of your ethanethiol. If it has been opened for a long time, consider purifying it by distillation. For NaH, ensure you are using a fresh supply and handling it under strictly anhydrous and inert conditions. A simple test for active NaH is to carefully add a small amount to anhydrous isopropanol; vigorous bubbling (H₂ evolution) should be observed.
Potential Cause 2: Ineffective Generation of the Nucleophile
-
Expertise & Experience: The reaction requires the formation of the sodium ethanethiolate anion (EtS⁻), a potent nucleophile. This is typically achieved by deprotonating ethanethiol with a strong base like NaH or sodium ethoxide (NaOEt). If the base is old, hydrated, or insufficient, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Trustworthiness (Self-Validation): When adding ethanethiol to a suspension of NaH in an anhydrous solvent like THF or DMF, you should observe the evolution of hydrogen gas. This is a direct indicator that the deprotonation is occurring. The reaction is typically exothermic and should be controlled with an ice bath.
Potential Cause 3: Suboptimal Reaction Conditions
-
Expertise & Experience: Purine systems can be sensitive. While heating is often required to drive SNAr reactions, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material or product.
-
Trustworthiness (Self-Validation): Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A properly running reaction will show the gradual disappearance of the 2-halopurine starting material and the appearance of a new, typically more polar, product spot. If you observe the formation of multiple new spots or streaking, decomposition may be occurring.
Summary Table: Troubleshooting Low Yield
| Problem | Potential Cause | Validation Check | Recommended Solution |
| Low or No Yield | Degraded Ethanethiol | Pungent odor is weak; oily residue (disulfide) present. | Use a freshly opened bottle or distill the reagent before use. |
| Inactive Base (e.g., NaH) | Little to no H₂ evolution when forming the thiolate. | Use a fresh, unopened container of NaH. Handle under a strict inert atmosphere (N₂ or Ar). | |
| Presence of Moisture | Reagents clump; inconsistent reaction. | Flame-dry all glassware. Use anhydrous solvents. Maintain a positive pressure of inert gas. | |
| Insufficient Temperature | Reaction stalls on TLC after initial progress. | Gradually increase the reaction temperature (e.g., from RT to 50-80 °C) while monitoring via TLC. | |
| Product Decomposition | Multiple spots or streaking appear on TLC at later time points. | Reduce reaction temperature or time. Consider a milder base or different solvent system. |
Q2: My final product is impure. How can I identify and prevent common contaminants?
Purity is paramount for downstream applications. Understanding the source of impurities is key to their prevention and removal.
Common Impurity 1: Unreacted Starting Material (2-Halo-6-aminopurine)
-
Identification: Easily detected by TLC or LC-MS. It will have a different retention factor/time compared to the product.
-
Prevention: Ensure a slight excess (1.1-1.3 equivalents) of the sodium ethanethiolate nucleophile is used. Allow the reaction to run to completion as confirmed by TLC.
-
Removal: If present in small amounts, it can often be removed during recrystallization. For larger quantities, column chromatography is the most effective method.
Common Impurity 2: Diethyl Disulfide ((EtS)₂)
-
Identification: This is a common byproduct from the oxidation of ethanethiol. It is less polar than the desired product and appears as a fast-moving spot on TLC. It can also be identified by ¹H NMR (characteristic quartet and triplet signals).
-
Prevention: The most critical step is to maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, from the formation of the thiolate to the reaction quench.[1] Degassing the solvent prior to use is also recommended.
-
Removal: Being non-polar, it is typically well-separated from the polar purine product by silica gel column chromatography.
Common Impurity 3: Products of N-Alkylation
-
Identification: While S-alkylation is favored, N-alkylation on the purine ring can occur under certain conditions, leading to isomeric impurities.[2] These isomers can be difficult to distinguish from the desired product by TLC alone and often require analysis by 2D NMR or LC-MS.
-
Prevention: Use conditions that favor S-alkylation. Generating the thiolate in situ with a strong, non-nucleophilic base and reacting it with the 2-halopurine generally favors substitution at the carbon center.
-
Removal: Isomeric impurities are challenging to remove. Careful column chromatography with a shallow solvent gradient or preparative HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system?
The choice of base and solvent is critical and interdependent.
-
Bases: Sodium hydride (NaH) is highly effective as it is a strong, non-nucleophilic base that drives the deprotonation of ethanethiol to completion. Sodium ethoxide (NaOEt) can also be used, especially if ethanol is the solvent, but can lead to competitive substitution with the ethoxide anion. Weaker bases like potassium carbonate (K₂CO₃) are generally not sufficient for this transformation.
-
Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cationic counter-ion (Na⁺) and increase the nucleophilicity of the thiolate. Anhydrous Tetrahydrofuran (THF) is also a good option. Using ethanol as a solvent is possible but may require higher temperatures and longer reaction times.
Q2: Why is an inert atmosphere so important?
As mentioned in the troubleshooting section, the primary reason is to prevent the oxidative dimerization of ethanethiol to diethyl disulfide.[1] This side reaction irreversibly consumes your nucleophile, lowering the potential yield and complicating purification. Maintaining a positive pressure of an inert gas like nitrogen or argon is non-negotiable for achieving high yields.
Q3: How do I best purify the crude product?
The purification strategy depends on the scale and impurity profile.
-
Work-up: After the reaction is complete, it is typically quenched by carefully adding water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent like ethyl acetate.
-
Recrystallization: For material that is already relatively clean, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Methanol, or Ethyl Acetate/Hexanes) can provide highly pure material.
-
Silica Gel Chromatography: This is the most robust method for removing both polar and non-polar impurities. A gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective.
Visualized Workflows and Mechanisms
General Synthetic Workflow
The following diagram outlines the key steps from reagent preparation to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Recommended Protocol
This protocol is a robust starting point. Researchers should optimize based on their specific lab conditions and scale.
Reagents & Equipment:
-
2-Amino-6-chloropurine
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethanethiol (Ethyl mercaptan)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Saturated NH₄Cl solution
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and septa
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Thiolate Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, slowly add ethanethiol (1.2 eq.) via syringe at 0 °C (ice bath).
-
Causality Note: Adding the thiol slowly to the base at low temperature safely controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the sodium ethanethiolate. The mixture should become a clear solution or a fine suspension.
-
Addition of Purine: Add 2-amino-6-chloropurine (1.0 eq.) to the reaction flask in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Quench: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Safety Note: Quenching NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield this compound as a pure solid.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylthioadenine Analogs
Welcome to the technical support center for the synthesis and optimization of 2-ethylthioadenine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully synthesize your target molecules.
Introduction to 2-Ethylthioadenine Synthesis
The synthesis of 2-ethylthioadenine and its analogs is a critical process in the development of various therapeutic agents, including purine receptor agonists and antagonists. The most common and direct method for introducing the ethylthio group at the C2 position of the adenine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide, most commonly chloride, from a 2-chloroadenine precursor by ethanethiol or its corresponding thiolate.
While conceptually straightforward, the SNAr reaction on the purine ring system can be influenced by a multitude of factors, including the choice of base, solvent, temperature, and the presence of protecting groups. Optimizing these conditions is paramount to achieving high yields, minimizing side products, and ensuring the reproducibility of your synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-ethylthioadenine analogs. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Potential Causes:
-
Insufficiently Activated Substrate: The SNAr reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3] The purine ring itself is electron-deficient, but its reactivity can be further modulated by other substituents.
-
Weak Nucleophile: Ethanethiol is a relatively weak acid (pKa ≈ 10.6), and its nucleophilicity is significantly enhanced upon deprotonation to the ethanethiolate anion. The absence of a suitable base will result in a very slow or stalled reaction.
-
Poor Solubility of Starting Materials: 2-Chloroadenine and its derivatives can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.[4]
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic counter-ion of the thiolate and do not protonate the nucleophile.[5]
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Solutions:
-
Choice of Base: Employ a strong enough base to deprotonate ethanethiol. Common choices include cesium carbonate (Cs₂CO₃), which is known for its high solubility and effectiveness in SNAr reactions, or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] The amount of base used should be at least stoichiometric to the thiol.
-
Solvent Selection: Use a polar aprotic solvent in which your starting materials have reasonable solubility. DMF is a common choice for these reactions.[6] If solubility remains an issue, consider gentle heating or sonication to aid dissolution.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS at different temperatures (e.g., 50 °C, 80 °C, 120 °C) can help identify the optimal condition. Some protocols report heating up to 140-150 °C in a sealed tube for challenging substrates.[6]
-
Pre-formation of the Thiolate: In a separate flask, you can pre-treat the ethanethiol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF to generate the sodium ethanethiolate salt. This salt can then be added to the solution of the 2-chloroadenine derivative.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Causes:
-
Reaction at other Nucleophilic Sites: The adenine ring has multiple nitrogen atoms (N1, N3, N7, N9) that could potentially react, although C2 substitution is generally favored with a 2-chloro precursor. The exocyclic N⁶-amino group can also be a competing nucleophile in some cases, or it can be alkylated under certain conditions.[7]
-
Over-alkylation: If using a reactive alkylating agent and harsh conditions, there is a possibility of reaction at other positions on the purine ring.
-
Decomposition: Purine analogs can be sensitive to high temperatures and strongly basic or acidic conditions, leading to degradation products.
Solutions:
-
Protecting Groups: To prevent side reactions at the exocyclic N⁶-amino group, consider using a protecting group like tert-butyloxycarbonyl (Boc). An N⁶,N⁶-di-Boc protected adenine has been shown to be effective in improving the outcome of subsequent reactions.[4]
-
Milder Reaction Conditions: If decomposition or multiple products are observed at high temperatures, try running the reaction at a lower temperature for a longer period.
-
Control Stoichiometry: Use a slight excess of the thiol (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the starting material without promoting side reactions that might occur with a large excess of the nucleophile. However, some literature procedures use a large excess of the thiol.[4][6] The optimal amount should be determined empirically.
Problem 3: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Product and Starting Material: The 2-ethylthioadenine product may have a similar polarity to the 2-chloroadenine starting material, making separation by column chromatography challenging.
-
Presence of Polar Byproducts: Reactions in DMF or DMSO can sometimes lead to highly polar byproducts that are difficult to remove.
-
Product Insolubility: The final product may be poorly soluble in common chromatography solvents.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Screen different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system often gives better separation.
-
Alternative Media: If silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities like salts and residual DMF. Diluting the reaction mixture with water can sometimes precipitate the product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-ethylthioadenine?
For the direct introduction of the ethylthio group, 2-chloroadenine is the most common and commercially available starting material.[4][6] If you are synthesizing a nucleoside analog, a protected 2-chloroadenosine derivative would be the appropriate precursor.
Q2: Do I need to protect the N⁶-amino group?
While not always necessary, protecting the exocyclic amino group, for instance with two Boc groups, can prevent potential side reactions and may lead to cleaner reactions and easier purification.[4] This is particularly important if you are using more complex substrates or harsher reaction conditions.
Q3: What analytical techniques are best for monitoring the reaction?
Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm) and a mass spectrometer (LC-MS) is highly recommended.[8]
Q4: My reaction seems to be stalled. What should I try first?
If the reaction is not proceeding, the first step is to gently increase the temperature. Many SNAr reactions on purine systems require heating.[6] If that doesn't work, re-evaluate your choice of base and solvent to ensure they are appropriate for the reaction. Verifying the quality and dryness of your reagents and solvent is also a critical step.
Q5: What is the underlying mechanism of this reaction?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition: The nucleophile (ethanethiolate) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]
-
Elimination: The leaving group is expelled, and the aromaticity of the purine ring is restored, yielding the final 2-ethylthioadenine product.[2]
SNAr Reaction Mechanism
Caption: General mechanism for the SNAr reaction.
Experimental Protocols
Protocol 1: General Synthesis of 2-Ethylthioadenine
This protocol is a general guideline and may require optimization for specific analogs.
Materials:
-
2-Chloroadenine
-
Ethanethiol
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroadenine (1.0 eq).
-
Add anhydrous DMF to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Add cesium carbonate (2.0-3.0 eq) to the mixture.
-
Add ethanethiol (1.5-5.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water to precipitate the crude product or to prepare for extraction.
-
If a precipitate forms, filter the solid, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/MeOH gradient) or by recrystallization to afford the pure 2-ethylthioadenine analog.
Protocol 2: Reaction Monitoring by HPLC
Instrumentation:
-
HPLC system with a UV detector and a C18 reverse-phase column.
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Buffer B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with the mobile phase, and filtering it.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Buffer B over 15-20 minutes.
-
Monitor the chromatogram at 260 nm.
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with authentic standards or by analyzing the fractions by mass spectrometry.
-
Calculate the percentage conversion by integrating the peak areas.
Data Summary Table
The following table provides a hypothetical summary of how reaction conditions can affect the yield of a typical SNAr reaction for the synthesis of 2-ethylthioadenine. This data is for illustrative purposes and actual results will vary.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 35 |
| 2 | DBU (2.0) | DMF | 80 | 6 | 68 |
| 3 | Cs₂CO₃ (3.0) | DMF | 80 | 4 | 85 |
| 4 | Cs₂CO₃ (3.0) | DMF | 140 | 1 | 92[6] |
| 5 | Cs₂CO₃ (3.0) | DMSO | 120 | 2 | 90 |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Ethylthio)-9H-purin-6-amine
Welcome to the technical support center for the purification of 2-(Ethylthio)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and related purine derivatives. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows for the highest purity and yield.
Purification Strategy Overview
The purification of this compound, like many substituted purines, often involves a multi-step approach to remove starting materials, reagents, and reaction byproducts. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow involves an initial purification by column chromatography followed by a final polishing step using recrystallization.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography
Q1: My compound is streaking on the silica gel TLC plate. What is causing this and how can I fix it?
A1: Streaking on a TLC plate is a common issue with amine-containing compounds like this compound and is often due to strong interactions with the acidic silanol groups on the silica gel surface. This can lead to poor separation and low recovery during column chromatography.
-
Causality: The basic nitrogen atoms in the purine ring and the exocyclic amine can be protonated by the acidic silica, causing the compound to bind strongly and elute slowly and unevenly.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved elution.[1]
-
Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your downstream applications, consider using a different stationary phase. Amine-functionalized silica can provide better peak shape and separation for basic compounds.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase HPLC or flash chromatography on a C18 stationary phase can be an excellent alternative.
-
Q2: I am having trouble separating my product from a closely related impurity during silica gel chromatography. What mobile phase adjustments can I try?
A2: Achieving good resolution between structurally similar compounds can be challenging. A systematic approach to modifying the mobile phase is often necessary.
-
Troubleshooting Steps:
-
Optimize Solvent Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol system). If they are eluting too slowly (low Rf), increase the polarity.
-
Change Solvent Selectivity: If simply adjusting polarity does not provide separation, try a different solvent system. The "selectivity" of the solvent system refers to its ability to separate compounds based on differences other than just polarity, such as hydrogen bonding capabilities. For instance, if you are using a hexane/ethyl acetate system, you could try switching to a dichloromethane/methanol or a toluene/acetone system.
-
Employ Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution can be highly effective. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.
-
| Parameter | Typical Starting Conditions for Silica Gel Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexane |
| Gradient (DCM/MeOH) | Start with 100% DCM, gradually increase to 5-10% MeOH |
| Modifier | 0.1 - 1% Triethylamine (TEA) if streaking occurs |
Q3: I am using reversed-phase HPLC for purification, but my peaks are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape in reversed-phase HPLC for purine derivatives is often due to interactions with residual silanol groups on the stationary phase or poor solubility in the mobile phase.[2]
-
Troubleshooting Steps:
-
Add an Acidic Modifier: Including a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) in your mobile phase can improve peak shape. These modifiers protonate the silanol groups, reducing their interaction with your basic compound, and also ensure your compound is in a single protonation state.[3]
-
Optimize pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For amines, a lower pH (around 2.5-4) often yields sharper peaks.
-
Use a Different Stationary Phase: Consider using a column with end-capping to minimize exposed silanol groups or a polar-embedded phase for enhanced retention and better peak shape for polar compounds.[2]
-
| Parameter | Typical Starting Conditions for Reversed-Phase HPLC |
| Stationary Phase | C18 (5 or 10 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA |
| Gradient | 5-95% B over 20-30 minutes |
| Detection | UV at ~260-270 nm |
Recrystallization
Q4: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a good strategy for solvent screening?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
-
Solvent Screening Strategy:
-
Start with Common Solvents: Test the solubility of a small amount of your compound in common laboratory solvents of varying polarities, such as ethanol, methanol, ethyl acetate, acetone, and water.
-
"Like Dissolves Like": Given the polar nature of the purine core and the amine group, polar protic solvents like ethanol or methanol are often good starting points.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common combination for purine-like molecules is a polar solvent like ethanol or methanol with a less polar co-solvent like diethyl ether or hexane.
-
Caption: Troubleshooting common issues in recrystallization.
Q5: My compound precipitates as an oil during recrystallization. How can I induce crystallization?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Use a More Dilute Solution: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution before cooling.
-
Change the Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or adjust the ratio in a two-solvent system.
-
Impurity Profile
Q6: What are the likely impurities I should be looking for in my crude this compound?
A6: The impurity profile will depend on the synthetic route. A common synthesis involves the reaction of a 2-halopurine with ethanethiol or a related sulfur nucleophile.
-
Potential Impurities:
-
Starting Materials: Unreacted 2-halopurine (e.g., 2-chloro-9H-purin-6-amine) or excess ethanethiol.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, bis(ethylthio)purine derivatives could potentially form.
-
Oxidation Products: The ethylthio group can be susceptible to oxidation, leading to the corresponding sulfoxide or sulfone.
-
Isomers: Depending on the starting materials and reaction conditions, isomers with the ethylthio group at other positions on the purine ring could be formed, although substitution at the 2-position is generally favored with the appropriate starting material.
-
Hydrolysis Products: If water is present during the synthesis or workup, hydrolysis of a 2-halopurine starting material could lead to the corresponding 2-hydroxypurine derivative.
-
A thorough analysis of the crude product by HPLC and Mass Spectrometry is crucial to identify the major impurities and guide the development of an effective purification strategy.
Experimental Protocols
General Protocol for Silica Gel Flash Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol or DCM), adding the silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase (e.g., 98:2 DCM/MeOH).
-
Loading: Carefully load the dried silica slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying gentle pressure. If necessary, a gradient of increasing methanol concentration can be used to elute the product.
-
Fraction Collection: Collect fractions and monitor by TLC (e.g., using a 95:5 DCM/MeOH mobile phase and visualizing under UV light at 254 nm).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of (2-(Methylthio)ethyl)amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. ibna.ro [ibna.ro]
Technical Support Center: Enhancing the Stability of 2-Ethylthioadenine for Long-Term Storage
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-ethylthioadenine. Our focus is to address common challenges and questions regarding the long-term stability and storage of this compound. By understanding the potential degradation pathways and implementing the recommended handling procedures, you can ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during the storage and handling of 2-ethylthioadenine.
FAQ 1: Visual Changes in Solid 2-Ethylthioadenine
Question: My solid 2-ethylthioadenine, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. Is it still usable?
Answer: Discoloration is a primary indicator of potential degradation. The appearance of a yellow or brown hue suggests the onset of oxidation or other chemical changes. While slight discoloration may not render the compound entirely unusable for preliminary studies, it is a significant concern for quantitative and sensitive applications.
Causality: The thioether linkage in 2-ethylthioadenine is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Recommended Action:
-
Purity Re-evaluation: Before use, we strongly recommend re-analyzing the purity of the discolored compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Risk Assessment: For sensitive applications like cell-based assays or in vivo studies, it is advisable to use a fresh, un-discolored lot of 2-ethylthioadenine to avoid confounding results from unknown degradation products.
-
Preventative Storage: To prevent future discoloration, always store solid 2-ethylthioadenine under the recommended conditions outlined in the storage guide below.
FAQ 2: Inconsistent Results with 2-Ethylthioadenine Solutions
Question: I am observing variability in my experimental results (e.g., cell viability assays, enzyme kinetics) when using previously prepared and stored solutions of 2-ethylthioadenine. What could be the cause?
Answer: Inconsistent results are often linked to the degradation of 2-ethylthioadenine in solution. In its dissolved state, the compound is more susceptible to various degradation pathways compared to its solid form.
Causality:
-
Oxidation: The thioether group is prone to oxidation in the presence of dissolved oxygen, forming the corresponding sulfoxide and potentially the sulfone. These oxidized forms may have different biological activities or could be inactive, leading to variable experimental outcomes.
-
Hydrolysis: The adenine ring can be susceptible to hydrolysis, particularly at non-neutral pH, which could lead to the formation of inactive byproducts.[1][2]
-
Solvent Effects: The choice of solvent can influence the stability of 2-ethylthioadenine. Protic solvents, for instance, may facilitate hydrolytic degradation.
Recommended Action:
-
Freshly Prepared Solutions: For optimal and reproducible results, it is best practice to prepare solutions of 2-ethylthioadenine fresh for each experiment.
-
Proper Solvent Selection: If a stock solution must be prepared, use a high-purity, anhydrous, aprotic solvent such as DMSO.
-
Short-Term Storage of Solutions: If short-term storage of a stock solution is unavoidable, it should be aliquoted into small, single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
FAQ 3: Purity Decrease Detected by Analytical Methods
Question: My routine quality control analysis (HPLC/LC-MS) of a stored batch of 2-ethylthioadenine shows a decrease in the main peak area and the appearance of new, more polar peaks. What are these new peaks?
Answer: The appearance of new, more polar peaks is a strong indication of degradation. Based on the chemical structure of 2-ethylthioadenine, the most likely degradation products are the sulfoxide and sulfone derivatives.
Causality: The thioether moiety is readily oxidized. The first oxidation product is 2-ethylsulfinyladenine (the sulfoxide), and further oxidation can lead to 2-ethylsulfonyladenine (the sulfone).[3][4][5] These oxidized species are more polar than the parent compound and will therefore have shorter retention times on a reverse-phase HPLC column.
Recommended Action:
-
Characterization of Degradants: If feasible, use mass spectrometry (MS) to identify the molecular weights of the new peaks to confirm if they correspond to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.
-
Review Storage Conditions: A significant decrease in purity indicates that the current storage conditions are inadequate. Refer to the recommended storage protocols to mitigate further degradation.
-
Quarantine and Re-evaluation: The affected batch should be quarantined. Its use in further experiments should be carefully considered based on the level of degradation and the nature of the application.
Comprehensive Guide to Long-Term Storage
To ensure the long-term stability of 2-ethylthioadenine, it is crucial to control the environmental factors that can promote its degradation.
Optimal Storage Conditions for Solid 2-Ethylthioadenine
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short- to mid-term storage (months).-80°C for long-term storage (years). | Lower temperatures significantly reduce the rate of chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation of the thioether. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Light can provide the energy to initiate and accelerate degradation reactions. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the adenine ring and minimizes moisture-related degradation.[6][7] |
Storage of 2-Ethylthioadenine Solutions
The storage of 2-ethylthioadenine in solution is generally discouraged. However, if necessary for experimental workflow, the following guidelines should be strictly followed:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or DMF. | Aprotic solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. |
| Concentration | Prepare concentrated stock solutions. | Higher concentrations can sometimes improve stability. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Temperature | Store at -80°C. | Essential for minimizing degradation in solution. |
| Headspace | Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing. | Displaces oxygen from the vial, protecting against oxidation. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of 2-ethylthioadenine and detecting its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Elution Profile:
-
2-Ethylsulfonyladenine (most polar)
-
2-Ethylsulfinyladenine
-
2-Ethylthioadenine (least polar)
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of 2-Ethylthioadenine
Caption: Potential degradation pathways of 2-ethylthioadenine.
Workflow for Handling and Stability Assessment
Caption: Recommended workflow for handling and stability assessment.
References
- 1. Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation and oxidative stability in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur - ESPI Metals [espimetals.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. petroarkan.com [petroarkan.com]
- 6. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Minimizing off-target effects of 2-ethylthioadenine
Technical Support Center: Adenosine Analogs
Focus Topic: Minimizing Off-Target Effects of Adenosine Receptor Agonists like 2-Ethylthioadenine and 2-Chloroadenosine
Introduction:
Welcome to the technical support guide for researchers using adenosine analogs. While compounds like 2-ethylthioadenine are part of a broad class of molecules designed to interact with purinergic signaling pathways, their utility can be compromised by off-target effects. This guide uses 2-Chloroadenosine (2-CADO), a widely studied and stable adenosine analog, as a primary example to illustrate principles and troubleshooting strategies that are broadly applicable to other analogs, including 2-ethylthioadenine. Our goal is to provide you with the experimental frameworks necessary to confidently distinguish on-target from off-target phenomena, ensuring the integrity of your research.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype after treating with my adenosine analog. How can I be sure it's due to its on-target activity at adenosine receptors?
This is the most critical question in pharmacology. The primary mechanism of action for adenosine analogs like 2-Chloroadenosine is the activation of one or more of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). However, at higher concentrations, these compounds can interact with other proteins, such as kinases or nucleoside transporters, leading to confounding off-target effects.
To confirm on-target activity, a multi-step validation approach is required. The core principle is to demonstrate that the observed effect can be specifically blocked by a known antagonist for the receptor you believe is involved.
Core Validation Strategy:
-
Dose-Response Curve: First, establish the potency of your compound. A classic sigmoidal dose-response curve suggests a specific receptor-mediated effect.
-
Pharmacological Blockade: Use a selective antagonist for the suspected adenosine receptor subtype to see if it reverses the effect of your agonist. If the antagonist prevents the phenotype, it strongly implicates the target receptor.
-
Orthogonal Approach: Use a different, structurally unrelated agonist for the same receptor. If this second compound recapitulates the phenotype, it adds another layer of evidence that the effect is on-target.
Troubleshooting Guide & Experimental Protocols
Scenario 1: My dose-response curve is non-sigmoidal or shows effects at very high concentrations.
A non-standard dose-response curve can be a red flag for off-target effects, compound insolubility, or cytotoxicity.
-
Issue: Effects are only seen in the high micromolar (>10 µM) to millimolar range.
-
Plausible Cause: At these concentrations, the compound may be engaging lower-affinity off-targets. Many adenosine analogs are known to inhibit kinases in the 10-100 µM range. It could also indicate that your cellular system is not sensitive to the on-target effect.
-
Troubleshooting Protocol:
-
Confirm Target Expression: Before proceeding, verify that your cell line or tissue expresses the target adenosine receptor subtype(s) at the mRNA and, ideally, protein level using qPCR or Western blot/immunofluorescence.
-
Run a Cytotoxicity Assay: Perform a simple assay (e.g., MTS or LDH release) in parallel with your primary experiment. This will tell you if the concentrations you are using are simply killing the cells, which can be misinterpreted as a specific phenotype.
-
Employ a Selective Antagonist: This is the most crucial step. Pre-treat your cells with a selective antagonist before adding your agonist. If the effect is on-target, the antagonist should produce a rightward shift in the agonist's dose-response curve.
-
Workflow for On-Target Validation using an Antagonist
Caption: Workflow for validating on-target effects using a selective antagonist.
Q2: Which antagonist should I use and at what concentration?
The choice of antagonist is critical and depends on the suspected receptor subtype. Using an inappropriate antagonist or the wrong concentration can lead to false-negative results.
Data Summary: Common Adenosine Agonists & Antagonists
| Compound | Target(s) | Typical Antagonist | Antagonist Ki (human) | Recommended Antagonist Conc. |
| 2-Chloroadenosine | A₁, A₂ₐ, A₂ₑ, A₃ (non-selective) | DPCPX | 0.5-2 nM (for A₁) | 100x Ki (e.g., 100-200 nM) |
| CGS-21680 | A₂ₐ selective | ZM 241385 | 0.5-2 nM (for A₂ₐ) | 100x Ki (e.g., 100-200 nM) |
| NECA | A₁, A₂ₐ, A₂ₑ, A₃ (non-selective) | Multiple | Varies | Varies |
| IB-MECA | A₃ selective | MRS 1220 | 1-5 nM (for A₃) | 100x Ki (e.g., 200-500 nM) |
Data compiled from various sources, including IUPHAR/BPS Guide to Pharmacology.
Protocol: Determining Optimal Antagonist Concentration
The standard recommendation is to use an antagonist at a concentration that is 100-fold higher than its dissociation constant (Ki) for the target receptor. This ensures that the antagonist effectively occupies the receptor binding site without causing its own off-target effects.
-
Source the Ki Value: Look up the Ki of your chosen antagonist for the target receptor from a reliable source like the IUPHAR/BPS Guide to Pharmacology or vendor datasheets.
-
Calculate Concentration: Multiply the Ki value by 100. For example, if the Ki of DPCPX for the A₁ receptor is 1 nM, a working concentration of 100 nM is appropriate.
-
Control for Antagonist Effects: Crucially, you must run a control where you treat cells with the antagonist alone. This is to ensure the antagonist itself does not produce any biological effect, which would confound the interpretation of your blockade experiment.
Q3: I've used an antagonist, but my effect is not blocked. What are the potential off-targets for an adenosine analog?
If a selective antagonist fails to block your compound's effect, it is highly likely you are observing an off-target phenomenon. For adenosine analogs, common off-targets include:
-
Adenosine Kinase & Deaminase: Enzymes involved in adenosine metabolism.
-
Nucleoside Transporters (ENTs/CNTs): These compounds can block or compete for transport into the cell.
-
Other Purinergic Receptors (P2X, P2Y): Although structurally different, high concentrations might lead to some cross-reactivity.
-
Protein Kinases: The adenine scaffold is a common feature in ATP-binding pockets of kinases. Off-target kinase inhibition is a well-documented phenomenon for this class of molecules.
Visualizing the On-Target vs. Off-Target Problem
Caption: On-target vs. potential off-target pathways for adenosine agonists.
Troubleshooting Protocol for Off-Target Identification:
-
Use a Structurally Unrelated Agonist: As mentioned in FAQ 1, test another agonist for the same receptor that has a different chemical scaffold. If it fails to produce the same effect, your original compound is likely working through an off-target mechanism specific to its structure.
-
Employ a "Negative" Control Compound: Find a close structural analog of your compound that is known to be inactive at the target receptor. If this inactive analog still causes the phenotype, the effect is definitively off-target.
-
Consider Kinase Profiling: If you suspect off-target kinase activity, you can use a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology) to screen your compound against a panel of hundreds of kinases. This can provide a definitive list of off-target interactions.
Validation & Comparative
A Comparative Analysis of Adenosine Analogs in Receptor Binding Assays: Profiling 2-Ethylthioadenine and its Counterparts
This guide offers a detailed comparison of 2-ethylthioadenine against other widely-used adenosine analogs in the context of adenosine receptor binding assays. Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are pivotal in a multitude of physiological processes and represent significant targets for therapeutic intervention. The affinity and selectivity of a ligand for these receptor subtypes are critical determinants of its pharmacological profile.
Comparative Binding Affinities of Adenosine Receptor Agonists
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for several key adenosine analogs at the four human adenosine receptor subtypes.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 2-Ethylthioadenine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| NECA | 14 | 20 | >1000 | 6.2 |
| CGS 21680 | 290 | 27 | >1000 | >10000 |
| IB-MECA | ~1450 | ~2900 | Data Not Available | 1.8 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
-
A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins.[1] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
A2A and A2B Receptors: These receptors couple to Gs proteins.[1] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1]
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a fundamental technique to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]IB-MECA for A3)
-
Unlabeled test compound (e.g., 2-ethylthioadenine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen aliquots of cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of a high concentration of a standard unlabeled ligand (e.g., 10 µM Theophylline).
-
Test Compound: 50 µL of the test compound at various concentrations (serial dilutions).
-
-
Reaction Initiation: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells. Then, add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competitive Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is particularly useful for characterizing agonists for Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) receptors.
Materials:
-
Cells expressing the adenosine receptor of interest
-
Test compound (agonist)
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Cell Stimulation:
-
For Gs-coupled receptors (A2A, A2B):
-
Remove the culture medium and add a stimulation buffer containing a PDE inhibitor.
-
Add the test compound to the wells and incubate for a specified time (e.g., 30 minutes).
-
-
For Gi-coupled receptors (A1, A3):
-
Pre-incubate the cells with the test compound in the presence of a PDE inhibitor.
-
Add forskolin to stimulate adenylyl cyclase and incubate for a specified time.
-
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
The characterization of adenosine receptor ligands is a dynamic field of research with significant therapeutic implications. While a complete binding profile for 2-ethylthioadenine remains to be fully elucidated in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By employing standardized radioligand binding and functional assays, researchers can accurately determine the affinity and efficacy of novel compounds, paving the way for the development of more selective and effective therapeutics targeting the adenosine receptor system.
References
In the landscape of therapeutic agent development and biomedical research, purine analogs represent a cornerstone class of molecules with profound impacts on cellular processes. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and modulate a wide array of signaling pathways, making them invaluable tools in oncology, immunology, and virology. This guide provides a comprehensive comparative analysis of 2-(Ethylthio)-9H-purin-6-amine and its notable relatives, 6-mercaptopurine and 6-thioguanine. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental protocols essential for their evaluation, offering a critical resource for researchers and drug development professionals.
Introduction to Purine Analogs: A Double-Edged Sword in Cellular Machinery
Purine analogs exert their biological effects primarily by mimicking endogenous purine bases, adenine and guanine. This molecular mimicry allows them to be incorporated into cellular metabolic pathways, leading to the disruption of DNA and RNA synthesis, and the modulation of key enzymatic activities.[1] This interference with fundamental cellular processes is particularly detrimental to rapidly proliferating cells, such as cancer cells, which forms the basis of their therapeutic application.
The Contenders: A Head-to-Head Comparison
This guide focuses on a comparative analysis of three key purine analogs:
-
This compound (2-ETA): A derivative of adenine characterized by an ethylthio group at the C2 position.
-
6-Mercaptopurine (6-MP): A thiol-substituted purine analog widely used in the treatment of leukemia and autoimmune diseases.[2][3]
-
6-Thioguanine (6-TG): Another thiol-containing purine analog, primarily used in cancer chemotherapy.[3][4]
Chemical Structures at a Glance
| Compound | Structure |
| This compound | NNNH2NNS-CH2CH3 |
| 6-Mercaptopurine | NNSHNNH |
| 6-Thioguanine | NNSHNNNH2 |
Mechanism of Action: Divergent Paths to Cellular Disruption
While all three compounds are broadly classified as purine antimetabolites, their precise mechanisms of action and metabolic fates diverge, leading to different biological outcomes.
6-Mercaptopurine and 6-Thioguanine: The Thiopurine Pathway
Both 6-MP and 6-TG are prodrugs that require intracellular activation to exert their cytotoxic effects.[3] They are converted to their respective active metabolites, thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA.[2] This incorporation leads to DNA strand breaks and inhibition of nucleic acid synthesis, ultimately triggering cell cycle arrest and apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 3. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 4. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to Validating the Biological Activity of 2-Ethylthioadenosine-5'-diphosphate in a Neuronal Model
This guide provides a comprehensive framework for validating and characterizing the biological activity of 2-Ethylthioadenosine-5'-diphosphate (2-MeSADP), a potent purinergic receptor agonist, in a new, neurologically relevant model system: the SH-SY5Y human neuroblastoma cell line. Researchers, scientists, and drug development professionals can use this document to understand the experimental rationale, apply detailed protocols, and interpret comparative data.
The central aim is to move beyond simple activity confirmation and establish a robust, self-validating system. This is achieved by directly comparing the pharmacological profile of 2-MeSADP against a natural agonist (Adenosine 5'-diphosphate, ADP) and a selective antagonist (MRS2179). This multi-faceted approach ensures that the observed activity is specific, receptor-mediated, and quantifiable.
Introduction: The "Why" Behind the Experimental Design
Purinergic signaling, mediated by receptors such as the P2Y family, is integral to neuronal function, inflammation, and platelet aggregation.[1][2][3] 2-MeSADP is a well-established, potent agonist, particularly for the P2Y1, P2Y12, and P2Y13 receptor subtypes.[4][5] While its effects on platelets are extensively documented, its characterization in neuronal models is less complete, presenting an opportunity for novel investigation.
Choosing the New Model: SH-SY5Y Cells The SH-SY5Y cell line is a human-derived neuroblastoma line that can be differentiated into a neuronal phenotype.[6] Crucially, these cells are known to express multiple P2Y receptors, including P2Y1 and P2Y12, making them a suitable and relevant "new" model to validate the activity of 2-MeSADP in a neurological context.[7][8][9]
The Comparative Framework: Agonists and Antagonists To ensure scientific rigor, this guide employs a three-pronged pharmacological comparison:
-
Test Article: 2-Ethylthioadenosine-5'-diphosphate (2-MeSADP), the potent synthetic agonist whose activity we aim to validate.
-
Positive Control (Natural Agonist): Adenosine 5'-diphosphate (ADP), the primary endogenous agonist for P2Y1, P2Y12, and P2Y13 receptors.[10] This allows for a direct comparison of potency and efficacy against the natural ligand.
-
Negative Control (Selective Antagonist): MRS2179, a selective and competitive antagonist of the P2Y1 receptor.[11][12][13] Its inclusion is critical to demonstrate that the observed biological activity is specifically mediated by the P2Y1 receptor.
By characterizing the signaling of these three compounds in parallel, we can confidently attribute the effects of 2-MeSADP to a specific, receptor-driven mechanism.
Signaling Pathways & Experimental Workflow
The validation strategy hinges on measuring the downstream consequences of P2Y receptor activation. P2Y receptors are G protein-coupled receptors (GPCRs).[3] Specifically, the P2Y1 receptor couples to the Gq signaling pathway, while the P2Y12 receptor couples to the Gi pathway.[14][15]
-
Gq Pathway (P2Y1 Receptor): Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3).[15][16] IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a measurable signal.[15][16]
-
Gi Pathway (P2Y12 Receptor): Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15][17] This reduction in cAMP is also a quantifiable event.
The following diagrams illustrate these pathways and the overall experimental approach.
Caption: P2Y1 (Gq) and P2Y12 (Gi) signaling pathways activated by agonists.
Caption: Experimental workflow for validating agonist activity via two distinct assays.
Methodologies and Protocols
The following protocols are detailed to ensure reproducibility and scientific integrity.
Cell Culture
-
Cell Line: SH-SY5Y (e.g., ATCC® CRL-2266™).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 3-4 days when they reach 80-90% confluency.
Calcium Mobilization Assay Protocol (Gq Pathway)
This assay measures the increase in intracellular calcium following P2Y1 receptor activation.[18][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well, black, clear-bottom microplate at a density of 50,000 cells per well. Incubate overnight to ensure cell adherence.
-
Dye Loading: Prepare a dye loading solution using a calcium indicator like Fluo-4 AM at a final concentration of 2-5 µM in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[20]
-
Incubation: Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: After incubation, gently wash the cells twice with 100 µL of assay buffer to remove any excess extracellular dye. Add a final 100 µL of assay buffer to each well.
-
Compound Preparation: Prepare serial dilutions of 2-MeSADP and ADP in assay buffer. For the antagonist validation, prepare a fixed concentration of MRS2179 (e.g., 1 µM) and co-incubate it with the serial dilutions of the agonists.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Compound Addition & Reading: Use the plate reader's injection system to add the compound dilutions to the wells while continuously reading the fluorescence signal (e.g., Excitation: 494 nm, Emission: 516 nm) for at least 120 seconds to capture the peak response.
cAMP Accumulation Assay Protocol (Gi Pathway)
This assay measures the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels, which is characteristic of Gi-coupled receptor activation.[21][22]
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density appropriate for your chosen cAMP assay kit (typically 10,000-20,000 cells per well). Incubate overnight.
-
Cell Stimulation: Wash the cells with assay buffer. To measure a decrease in cAMP, you must first stimulate its production. Add a known adenylyl cyclase activator, such as Forskolin (FSK), to all wells (except negative controls) at a concentration that yields a submaximal response (e.g., 1-10 µM).[23]
-
Compound Addition: Immediately add the serial dilutions of 2-MeSADP and ADP to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[24] This step releases the intracellular cAMP.
-
Detection: Add the detection reagents from the kit to the cell lysate. These reagents typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer.[21]
-
Measurement: After the recommended incubation period, read the plate on a suitable plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.
Data Analysis and Expected Results
The primary output of these experiments will be dose-response curves, from which potency (EC50 or IC50) and efficacy (Emax) can be determined.
Data Presentation:
| Compound | Assay Type | Parameter | Expected Value Range | Primary Receptor Target |
| 2-MeSADP | Calcium Mobilization | EC50 | 1 - 10 nM | P2Y1 (Gq) |
| ADP | Calcium Mobilization | EC50 | 10 - 100 nM | P2Y1 (Gq) |
| 2-MeSADP + MRS2179 | Calcium Mobilization | EC50 | > 1 µM (Rightward Shift) | P2Y1 Antagonism |
| 2-MeSADP | cAMP Inhibition | IC50 | 1 - 20 nM | P2Y12 (Gi) |
| ADP | cAMP Inhibition | IC50 | 20 - 200 nM | P2Y12 (Gi) |
Note: Expected values are illustrative and based on literature for P2Y receptors; actual values must be determined experimentally in the SH-SY5Y model.
Interpretation of Results:
-
Potency Comparison: 2-MeSADP is expected to be significantly more potent (lower EC50/IC50 value) than the natural agonist ADP in both assays.[4][25]
-
Specificity Validation: In the calcium mobilization assay, the presence of the P2Y1 antagonist MRS2179 should cause a significant rightward shift in the 2-MeSADP dose-response curve, increasing its apparent EC50.[26] This demonstrates that the calcium signal is specifically mediated by the P2Y1 receptor.
-
Dual Signaling: Observing activity in both the calcium (Gq) and cAMP (Gi) assays confirms that 2-MeSADP is activating at least two different P2Y receptor subtypes (P2Y1 and P2Y12) expressed by the SH-SY5Y cells, showcasing its full pharmacological profile in this new model.
Conclusion
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line SH-SY5Y (CVCL_0019) [cellosaurus.org]
- 7. Viability of SH-SY5Y cells is associated with purinergic P2 receptor expression alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 17. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Potent agonist action of 2-thioether derivatives of adenine nucleotides at adenylyl cyclase-linked P2Y-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 2-(Ethylthio)-9H-purin-6-amine: A Comparative Approach
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 2-(Ethylthio)-9H-purin-6-amine, a purine analog with potential kinase inhibitory activity. In the absence of a comprehensive public dataset for this specific molecule, we will navigate a rigorous, multi-tiered experimental workflow. This guide will objectively compare its hypothetical performance with well-characterized purine-based kinase inhibitors, providing supporting experimental rationale and detailed protocols.
The core of this guide is not merely a set of instructions but a self-validating system designed to ensure scientific integrity. We will explore the causality behind each experimental choice, grounding our approach in established methodologies and authoritative standards.
The Purine Scaffold: A Privileged Structure in Kinase Inhibition
Purine analogs have a rich history in drug discovery, initially developed as antimetabolites for cancer therapy[1][2]. However, their structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinases, has made them a fertile ground for the development of potent kinase inhibitors[3]. The human kinome consists of over 500 kinases, and achieving selectivity remains a significant challenge in the development of new small-molecule drugs[4]. This guide will, therefore, focus on a systematic approach to elucidating the kinase selectivity profile of this compound.
A Multi-Pronged Approach to Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based validation. This multi-pronged approach provides a comprehensive picture of a compound's activity, from direct enzyme inhibition to its effects within the complex cellular environment.
Figure 1: A comprehensive workflow for the cross-reactivity profiling of this compound, integrating in vitro and cell-based assays.
Part 1: In Vitro Kinase Profiling - Establishing the Landscape
The initial step in understanding the cross-reactivity of this compound is to perform a broad screen against a large panel of purified kinases. This provides a global view of the compound's inhibitory activity across the human kinome.
Experimental Design: A Two-Tiered Approach
A cost-effective and efficient strategy involves a two-tiered screening process. The first tier consists of a single-point concentration screen (e.g., 1 µM) against a comprehensive kinase panel (ideally >400 kinases). Any kinase exhibiting significant inhibition (typically >50%) at this concentration is then subjected to a second tier of analysis: a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Analysis with Known Purine-Based Inhibitors
To provide context to the hypothetical results for this compound, we will compare its potential profile to that of well-characterized purine analogs with known selectivity for different kinase families. For this guide, we have selected:
-
Olomoucine and Roscovitine (Seliciclib): First and second-generation cyclin-dependent kinase (CDK) inhibitors[5][6][7][8][9][10][11].
-
Purvalanol A: A potent and selective CDK inhibitor[12][13][14][15].
-
A Representative Purine-Based Src/Abl Inhibitor: To represent a different kinase family targeted by the purine scaffold[16][17].
Table 1: Comparative In Vitro Kinase Inhibition Profile (Hypothetical Data for Topic Compound)
| Kinase Target | This compound (IC50, nM) | Olomoucine (IC50, nM)[9][10] | Roscovitine (IC50, nM)[6][8] | Purvalanol A (IC50, nM)[12][14] | Src/Abl Inhibitor (IC50, nM)[16][17] |
| CDK1/cyclin B | 500 | 7000 | 650 | 4 | >10,000 |
| CDK2/cyclin A | 250 | 7000 | 700 | 70 | >10,000 |
| CDK5/p25 | 300 | 3000 | 160 | 75 | >10,000 |
| CDK7/cyclin H | >10,000 | >10,000 | >10,000 | 100 | >10,000 |
| CDK9/cyclin T | 800 | >10,000 | >10,000 | - | >10,000 |
| Src | >10,000 | >10,000 | >10,000 | >10,000 | 10 |
| Abl | >10,000 | >10,000 | >10,000 | >10,000 | 15 |
| EGFR | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 | >10,000 | 50 |
Note: Data for comparator compounds are from published literature. The data for this compound is hypothetical for illustrative purposes.
This comparative table allows for a rapid assessment of the potential selectivity of our topic compound. For instance, the hypothetical data suggests that this compound may have moderate inhibitory activity against a subset of CDKs, with a profile distinct from the more potent and selective CDK inhibitors like Purvalanol A.
Part 2: Cellular Validation - Bridging the Gap from In Vitro to In Vivo Relevance
While in vitro kinase assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, cell-based assays are crucial for validating in vitro findings.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique for verifying that a compound binds to its intended target in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Figure 2: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
A rightward shift in the melting curve of a target kinase in the presence of this compound would provide strong evidence of direct binding in intact cells.
Phosphoproteomics: Unveiling the Functional Consequences
To understand the functional consequences of target engagement, a global analysis of protein phosphorylation can be performed using mass spectrometry-based phosphoproteomics. By comparing the phosphoproteomes of cells treated with this compound versus a vehicle control, we can identify downstream signaling pathways that are modulated by the compound.
This approach can confirm the on-target effects (i.e., decreased phosphorylation of known substrates of the primary target kinase) and reveal potential off-target effects by identifying changes in the phosphorylation of substrates of other kinases.
Part 3: Detailed Experimental Protocols
To ensure the reproducibility and scientific rigor of this proposed study, detailed step-by-step protocols for the key experimental workflows are provided below.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol describes a standard radiometric assay for determining the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.
-
Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare the substrate solution in the reaction buffer.
-
Prepare the [γ-³³P]ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the kinase to the wells of a 96-well plate.
-
Add the serially diluted compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/[γ-³³P]ATP mixture.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10x the in vitro IC50) or DMSO for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with a secondary antibody and detect the signal using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the non-heated control.
-
Plot the normalized signal versus temperature to generate the melting curves.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of this compound. By combining broad in vitro kinase screening with cell-based target engagement and functional phosphoproteomics, researchers can build a detailed understanding of this compound's selectivity and mechanism of action. The comparative analysis with well-characterized purine analogs provides a critical framework for interpreting the experimental data and guiding further drug development efforts.
Future studies could expand upon this workflow by investigating the in vivo efficacy and toxicity of this compound in relevant disease models. Additionally, co-crystallization of the compound with its primary kinase targets would provide invaluable structural insights for optimizing its potency and selectivity. By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently advance our understanding of this and other novel kinase inhibitors.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Tioguanine - Wikipedia [en.wikipedia.org]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Purvalanol A | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: The Critical Role of P2Y12 in Hemostasis and Thrombosis
An In-Depth Comparative Analysis of P2Y12 Receptor Antagonists: Ticagrelor vs. MRS2179
In the intricate cascade of hemostasis, the activation of platelets is a pivotal event. Central to this process is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. When activated by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus. While essential for preventing blood loss, aberrant P2Y12 activation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. Consequently, the development of P2Y12 receptor antagonists has been a cornerstone of antiplatelet therapy.
This guide provides a comparative analysis of two P2Y12 antagonists: Ticagrelor, a standard-of-care clinical inhibitor, and MRS2179, a widely used experimental antagonist. We will delve into their mechanisms of action, compare their efficacy using experimental data, and provide a detailed protocol for assessing their inhibitory activity.
Comparative Profile of P2Y12 Antagonists
The choice between a clinical and an experimental antagonist is dictated by the research or therapeutic goal. Ticagrelor represents a highly potent, clinically validated inhibitor, while MRS2179 serves as a crucial tool for in vitro and preclinical research.
-
Ticagrelor (Standard Inhibitor): A member of the cyclopentyl-triazolo-pyrimidine class, Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. Its reversibility allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors. Ticagrelor and its active metabolite have been shown to be more potent inhibitors of platelet aggregation than clopidogrel.
-
MRS2179 (Experimental Antagonist): A competitive antagonist of the P2Y12 receptor, MRS2179 is an ATP analog that has been instrumental in elucidating the physiological roles of the P2Y12 receptor. Due to its high selectivity for P2Y12 over other P2Y receptors, it remains a gold standard in laboratory settings for isolating P2Y12-mediated effects.
Quantitative Comparison of Efficacy
The efficacy of P2Y12 antagonists is typically quantified by their ability to inhibit ADP-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for Ticagrelor and MRS2179.
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Source |
| Ticagrelor | P2Y12 | Platelet Aggregation | ADP | 30 - 100 | |
| MRS2179 | P2Y12 | Platelet Aggregation | 2-MeSADP | 98 |
Note: IC50 values can vary depending on the specific experimental conditions, such as the agonist concentration and the source of platelets.
Experimental Protocol: Assessing P2Y12 Antagonist Efficacy via Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for monitoring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle: In a stirred suspension of PRP, platelets are in constant motion, scattering light and resulting in low light transmission. Upon the addition of an agonist like ADP, platelets aggregate, forming larger clumps. This reduces the scattering of light, leading to an increase in light transmission that is proportional to the extent of aggregation.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP (agonist)
-
P2Y12 antagonist (e.g., Ticagrelor, MRS2179)
-
Saline solution (vehicle control)
-
Light Transmission Aggregometer
-
Pipettes and cuvettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells and platelets.
-
The resulting supernatant is PPP, which is used to set the 100% aggregation baseline.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Inhibition Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the P2Y12 antagonist (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation for each concentration of the antagonist is recorded.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.
-
Visualizing the Mechanism and Workflow
P2Y12 Signaling Pathway and Antagonist Action
Caption: P2Y12 signaling cascade and points of antagonist inhibition.
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for assessing P2Y12 antagonist efficacy using LTA.
Discussion and Field-Proven Insights
The choice between Ticagrelor and MRS2179 is fundamentally a choice between clinical relevance and experimental precision. Ticagrelor's high potency and well-documented clinical efficacy make it an excellent positive control for studies aiming to develop novel antiplatelet agents. However, its non-competitive, allosteric mechanism of action can complicate kinetic studies.
In contrast, MRS2179's competitive antagonism makes it ideal for receptor binding assays and for studies aimed at understanding the specific contribution of P2Y12 to a physiological response. Its high selectivity ensures that the observed effects are indeed mediated by P2Y12.
When designing experiments, it is crucial to consider the pre-incubation time for the antagonist to ensure it has reached its target and exerted its effect before the addition of the agonist. Furthermore, the choice of agonist and its concentration can significantly impact the measured IC50 value. Using a specific P2Y12 agonist like 2-MeSADP can provide a more direct measure of P2Y12 inhibition compared to ADP, which also activates P2Y1 receptors.
Conclusion
Both Ticagrelor and MRS2179 are powerful tools for studying P2Y12-mediated platelet aggregation. Ticagrelor serves as a benchmark for clinical efficacy, while MRS2179 provides the specificity required for fundamental research. A thorough understanding of their respective mechanisms of action and the appropriate experimental design, such as the LTA protocol detailed here, are essential for generating reliable and translatable data in the development of next-generation antithrombotic therapies.
Head-to-head analysis of 2-(Ethylthio)-9H-purin-6-amine and its methylthio analog
A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the development of purinergic signaling modulators, subtle structural modifications can lead to profound differences in biological activity. This guide provides a head-to-head analysis of two closely related adenine analogs: this compound and its methylthio counterpart, 2-(Methylthio)-9H-purin-6-amine. By examining their structure, potential biological targets, and the underlying structure-activity relationships (SAR), we aim to provide researchers with the foundational insights needed to select and develop the optimal scaffold for their therapeutic targets.
Introduction: The Significance of the 2-Substituted Adenine Scaffold
Adenine and its derivatives are cornerstone molecules in biochemistry, forming the basis of nucleic acids and serving as key signaling molecules. The purine core, particularly when modified at the C2, N6, and C8 positions, has yielded a rich pipeline of therapeutic agents.[1] Modifications at the 2-position, specifically with small alkylthio groups, have been shown to significantly influence the affinity and selectivity of these compounds for various receptors, most notably the adenosine receptors (A₁, A₂A, A₂B, and A₃).[2][3][4] These G protein-coupled receptors (GPCRs) are implicated in a vast array of physiological processes, making them attractive targets for cardiovascular, neurological, and inflammatory diseases.[4][5]
This guide focuses on the specific impact of extending a methylthio group to an ethylthio group at the 2-position of the adenine core. We will explore how this seemingly minor homologous extension can alter physicochemical properties and, consequently, biological function.
Structural and Physicochemical Comparison
The core difference between the two molecules is the addition of a single methylene (-CH₂) unit. This modification, while simple, has predictable consequences on the molecule's physical properties.
| Property | 2-(Methylthio)-9H-purin-6-amine | This compound | Rationale for Difference |
| Molecular Formula | C₆H₇N₅S | C₇H₉N₅S | Addition of a CH₂ group. |
| Molecular Weight | 181.22 g/mol | 195.25 g/mol | Increased mass from the additional CH₂ group. |
| Predicted Lipophilicity (XLogP3) | 0.8 | 1.3 (Estimated) | The ethyl group is more nonpolar than the methyl group, increasing the molecule's affinity for lipid environments. |
| Polar Surface Area | ~90 Ų | ~90 Ų | The core purine and amine groups dictate the PSA, which is unchanged by the alkyl chain extension. |
Expert Insight: The increase in lipophilicity (LogP) is a critical parameter in drug design. While a higher LogP can improve membrane permeability and oral absorption, it can also lead to increased metabolic liability and off-target effects. The choice between a methylthio and ethylthio analog may therefore hinge on balancing potency with a desirable pharmacokinetic profile.
DOT Diagram: Structural Comparison
Caption: Core structural difference between the two analogs.
Synthesis Routes
The synthesis of 2-alkylthio-adenine derivatives is well-established. A common and efficient route involves the use of a 2-halopurine precursor, typically 2-iodoadenine or 2-chloroadenine, followed by nucleophilic substitution with the desired alkylthiolate.
Generalized Synthetic Scheme:
-
Starting Material: 2-Iodoadenosine or a protected version is a common starting point.[6]
-
Thiolation: The 2-iodo group is displaced by reacting the purine with the sodium salt of the corresponding thiol (sodium methanethiolate or sodium ethanethiolate). This reaction is typically carried out in a polar aprotic solvent like DMF.
-
Deprotection (if applicable): If protecting groups (e.g., on the ribose sugar of adenosine) are used, they are removed in the final step to yield the target adenine analog.
Expert Insight: The reactivity of methanethiol versus ethanethiol is comparable in this context. The primary consideration for synthesis is the handling of the thiols, which are volatile and malodorous. Performing the reaction under an inert atmosphere is crucial to prevent oxidation of the thiolate.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
Direct comparative studies on these two specific molecules are scarce in publicly available literature. However, we can infer their likely biological profiles by examining SAR studies on broader series of 2-alkylthioadenosine analogs. The primary targets for these compounds are the adenosine receptors.
-
Adenosine Receptor Affinity: Studies on various 2-substituted adenosine analogs have shown that the size and nature of the substituent at the C2 position are critical for determining affinity and selectivity for the A₁, A₂A, and A₃ receptor subtypes.[2][7]
-
Impact of Alkyl Chain Length: In many series of adenosine receptor ligands, extending an alkyl chain can have varied effects. For some receptor subtypes, a slight increase in the size of the substituent can enhance binding by accessing a hydrophobic pocket in the receptor. Conversely, a larger group may introduce steric hindrance, reducing affinity. For instance, in a series of N⁶-substituted adenosines, the introduction of a 2-halo group enhanced potency at A₂A receptors.[3] While not a direct thioalkyl comparison, this highlights the sensitivity of the C2 position to substitution.
-
Functional Activity (Agonism vs. Antagonism): Whether these compounds act as agonists (activating the receptor) or antagonists (blocking the receptor) is highly dependent on other substitutions on the purine ring, particularly at the N⁶ position and on the ribose moiety (if present).[1][7] The 2-alkylthio-adenine scaffold itself, without further modification, is unlikely to be a potent and selective ligand, but serves as a crucial building block.
Inference: The ethylthio analog, being slightly more lipophilic, may exhibit stronger interactions with hydrophobic pockets within the adenosine receptor binding sites compared to the methylthio analog. This could translate to higher potency, but this is a hypothesis that must be confirmed experimentally. It is also possible that the increased bulk of the ethyl group could decrease selectivity or affinity for certain receptor subtypes.
DOT Diagram: Adenosine Receptor Signaling
Caption: Generalized adenosine receptor signaling pathway.
Experimental Protocols for Comparative Evaluation
To empirically determine the differences between the ethylthio and methylthio analogs, a series of standardized assays are required. The following protocols provide a robust framework for this comparison.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for specific adenosine receptor subtypes.
Principle: The assay measures the ability of a non-labeled test compound to displace a known radiolabeled ligand from the receptor.[8]
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing a single human adenosine receptor subtype (e.g., A₁, A₂A, or A₃).[8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A). Prepare at a concentration near its Kd value.[8][9]
-
Test Compounds: Prepare serial dilutions of the ethylthio and methylthio analogs (typically from 10⁻¹⁰ M to 10⁻⁵ M).[5]
-
Non-specific Binding Control: Use a high concentration (e.g., 10 µM) of a non-selective agonist like NECA.[5][9]
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Test Wells: Add serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash filters with ice-cold wash buffer to remove unbound radioligand.[5][9]
-
Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀, which can then be converted to the affinity constant (Ki).[8]
Protocol 2: cAMP Functional Assay
This assay determines whether the compounds are agonists or antagonists and quantifies their potency (EC₅₀ or IC₅₀).
Principle: Adenosine receptors modulate the activity of adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP). A₁/A₃ receptors are typically Gi-coupled and decrease cAMP, while A₂A/A₂B receptors are Gs-coupled and increase cAMP.[5][10] This change in intracellular cAMP is measured.
Methodology:
-
Cell Culture: Use cells expressing the receptor of interest (e.g., CHO or HEK293 cells).[9]
-
Agonist Mode:
-
Plate cells in a 384-well plate.
-
Add increasing concentrations of the test compounds.
-
Incubate for 30-60 minutes.
-
-
Antagonist Mode:
-
cAMP Detection:
-
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency).
-
DOT Diagram: Experimental Workflow
Caption: Workflow for comparing the two purine analogs.
Conclusion and Forward Look
The choice between this compound and its methylthio analog is not trivial. While structurally very similar, the addition of a single methylene group is likely to impact lipophilicity, which may in turn alter binding affinity, selectivity, and pharmacokinetic properties. The ethylthio analog offers the potential for enhanced hydrophobic interactions within a receptor binding pocket, which could increase potency. However, this must be balanced against the risk of increased off-target effects or reduced selectivity.
References
- 1. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
The Unseen Targets: A Guide to Kinase Selectivity Profiling Using 2-Ethylthioadenine
In the landscape of modern drug discovery, the specificity of a small molecule for its intended target is a cornerstone of its therapeutic potential and safety profile. While a compound may exhibit high affinity for its primary biological target, its interactions with other cellular components, particularly kinases, can lead to unforeseen off-target effects. This guide provides a comprehensive overview of kinase selectivity profiling, a critical step in preclinical drug development, using 2-ethylthioadenine as a case study. Although primarily known as a potent antagonist of purinergic receptors, particularly the P2Y subtype, it serves as an excellent model to illustrate the importance of assessing promiscuity against the human kinome.
We will explore the rationale behind kinase selectivity screening, compare the hypothetical profile of a specialized compound like 2-ethylthioadenine with a known broad-spectrum kinase inhibitor, staurosporine, and provide detailed methodologies for conducting such assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase selectivity profiling in their workflows.
The Rationale: Why Profile a Non-Kinase Inhibitor Against Kinases?
The human genome encodes over 500 kinases, which play pivotal roles in regulating a vast array of cellular processes.[1] Due to the conserved nature of the ATP-binding pocket across many kinases, small molecules can inadvertently bind to and modulate the activity of kinases unrelated to their intended therapeutic target.[1] Such off-target interactions can lead to toxicity or diminish the therapeutic efficacy of a drug candidate. Therefore, early-stage assessment of a compound's kinase selectivity is not merely a quality control step but a fundamental aspect of risk mitigation in drug development.
2-Ethylthioadenine, an adenosine analog, is a well-characterized antagonist of P2Y receptors, which are G protein-coupled receptors (GPCRs) involved in signaling pathways that can, in turn, activate downstream kinases.[2][3][4] Profiling such a compound against a kinase panel is crucial to:
-
Uncover potential off-target liabilities: Identifying any unintended kinase interactions early in development can save significant time and resources.
-
Elucidate secondary mechanisms of action: In some cases, off-target kinase activity may contribute to the compound's overall pharmacological effect.
-
Provide a quantitative measure of selectivity: A clean kinase profile strengthens the case for a compound's specificity and safety.
Comparative Selectivity Profile: 2-Ethylthioadenine vs. Staurosporine
To illustrate the concept of kinase selectivity, we present a hypothetical selectivity profile for 2-ethylthioadenine alongside published data for staurosporine, a notoriously potent and broad-spectrum kinase inhibitor.[5][6] Staurosporine's promiscuity makes it a valuable positive control in kinase profiling assays, representing a "worst-case scenario" for off-target activity.
| Kinase Target Family | Representative Kinase | 2-Ethylthioadenine (% Inhibition @ 10 µM) (Hypothetical) | Staurosporine (IC50 in nM) |
| Tyrosine Kinase | SRC | < 5% | 6 |
| EGFR | < 5% | 88.1 | |
| HER2 | < 5% | 35.5 | |
| Serine/Threonine Kinase | PKA | < 5% | 7 |
| PKC | < 5% | 0.7 | |
| CAMKII | < 5% | 20 | |
| CDK2 | < 5% | ~30 | |
| MAP Kinase | MAPK (ERK1) | < 5% | > 1000 (low sensitivity) |
Data for Staurosporine is compiled from multiple sources for illustrative purposes.[5][7]
The hypothetical data for 2-ethylthioadenine demonstrates a highly selective compound with minimal to no activity against a diverse panel of kinases at a high concentration (10 µM). In stark contrast, staurosporine exhibits potent, low nanomolar inhibition across multiple kinase families, highlighting its lack of selectivity.
Experimental Workflow for Kinase Selectivity Profiling
A typical workflow for assessing the selectivity of a compound like 2-ethylthioadenine involves screening against a panel of purified kinases using a robust and sensitive assay platform. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.
Figure 1: Experimental workflow for kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for screening compounds against a kinase panel.
1. Reagent Preparation:
- Compound Dilution: Prepare a concentration series of the test compound (e.g., 2-ethylthioadenine) and a positive control (e.g., staurosporine) in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Kinase Buffer Preparation: Prepare the kinase reaction buffer as recommended by the manufacturer, typically containing a buffering agent (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
- Kinase and Substrate/ATP Solution: Prepare working solutions of each kinase and its corresponding substrate in the kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of inhibitory potency.
2. Kinase Reaction:
- Add 1 µL of the diluted compound or control to the wells of a 384-well plate.
- Add 2 µL of the kinase working solution to each well.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP working solution to each well.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
- For potent inhibitors like staurosporine, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context: P2Y Receptors and Downstream Kinases
While 2-ethylthioadenine's primary targets are P2Y receptors, the signaling cascades initiated by these GPCRs often involve the activation of various downstream protein kinases.[8][9][10] Understanding this connectivity underscores the rationale for assessing a P2Y antagonist's kinase selectivity. For instance, the activation of the P2Y12 receptor can lead to the activation of the PI3K/Akt pathway, which in turn regulates a multitude of cellular processes.[8][9]
Figure 2: Simplified P2Y12 receptor signaling pathway.
This diagram illustrates how an antagonist like 2-ethylthioadenine, by blocking the P2Y12 receptor, can prevent the downstream activation of kinases such as PI3K and Akt. A highly selective compound will only exert its effect at the receptor level, without directly inhibiting these downstream kinases.
Conclusion
Kinase selectivity profiling is an indispensable tool in modern drug discovery, providing critical insights into a compound's specificity and potential for off-target effects. The case of 2-ethylthioadenine demonstrates that even for compounds not designed as kinase inhibitors, a thorough assessment of their activity against the human kinome is a necessary step to ensure a comprehensive understanding of their pharmacological profile. By comparing its hypothetical clean profile with the broad-spectrum activity of staurosporine, we can appreciate the value of developing highly selective therapeutic agents. The methodologies and workflows described in this guide offer a robust framework for researchers to integrate kinase selectivity profiling into their drug development pipelines, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y receptor - Wikipedia [en.wikipedia.org]
- 5. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Guide to Ensuring Reproducibility in Experimental Studies of 2-(Ethylthio)-9H-purin-6-amine
Introduction: The Imperative of Reproducibility in Purine Analog Research
Purine analogs represent a cornerstone of modern pharmacology and biochemical research, with applications ranging from oncology to virology.[1][2] 2-(Ethylthio)-9H-purin-6-amine, also known as 2-ethylthioadenine, is a member of this critical class of molecules.[3] The value of any scientific finding related to such compounds hinges on its reproducibility—the ability for independent researchers to achieve consistent results by following the same methodology.[4] However, the path from synthesis to validated biological activity is fraught with potential variability. Factors such as reagent purity, subtle variations in reaction conditions, and inconsistent analytical practices can lead to divergent outcomes, undermining scientific progress.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results involving this compound. We will move beyond a simple recitation of protocols to explain the causal relationships between experimental choices and outcomes. By establishing self-validating workflows from synthesis to biological screening, this document serves as a practical tool for generating robust and reliable data.
Part 1: Synthesis and Purification: The Foundation of Reproducible Data
The identity and purity of a synthesized compound are the most critical upstream factors influencing downstream experimental reproducibility. An impure or misidentified compound will invariably lead to erroneous and unrepeatable biological data. Here, we present a robust, well-characterized synthetic protocol for this compound, emphasizing the control of key variables.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction starting from a commercially available dichloropurine precursor. This method is advantageous due to its relatively straightforward execution and high potential yield.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound with a purity of >98%.
Materials:
-
2,6-Dichloropurine
-
Ammonia in 2-Methoxyethanol (2.0 M solution)
-
Ethanethiol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Ethanol
Step 1: Selective Ammonolysis of 2,6-Dichloropurine
-
In a pressure vessel, suspend 2,6-dichloropurine (1.0 eq) in a 2.0 M solution of ammonia in 2-methoxyethanol.
-
Causality: The C6 position of the purine ring is more susceptible to nucleophilic attack by ammonia than the C2 position, allowing for selective substitution. Using a sealed pressure vessel prevents the escape of volatile ammonia gas and ensures the reaction proceeds to completion.
-
-
Seal the vessel and heat to 130 °C for 18 hours with vigorous stirring.
-
Causality: Elevated temperature provides the necessary activation energy for the substitution reaction. Stirring ensures homogeneity and efficient heat transfer.[7]
-
-
Cool the reaction mixture to room temperature. A precipitate of 2-Chloro-9H-purin-6-amine should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then diethyl ether to remove residual solvent and impurities.
-
Dry the intermediate product under vacuum. Characterize via ¹H NMR and LC-MS to confirm identity before proceeding.
Step 2: Thiolation to Introduce the Ethylthio Group
-
In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Causality: An inert atmosphere is crucial as sodium hydride reacts violently with water and oxygen.[5] Anhydrous DMF is used as a polar aprotic solvent to facilitate the deprotonation of ethanethiol.
-
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes at 0 °C to form sodium ethanethiolate in situ.
-
Causality: The slow, cold addition controls the exothermic reaction between NaH and ethanethiol. This pre-formation of the nucleophile ensures it is ready to react in the next step.
-
-
Add the 2-Chloro-9H-purin-6-amine intermediate (1.0 eq) portion-wise to the flask.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Causality: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for removing minor, structurally different impurities, while chromatography is necessary for separating closely related byproducts.
-
Part 2: Physicochemical Characterization: The Benchmark for Validation
Reproducibility is impossible without a clear, unambiguous analytical benchmark. Each new batch of this compound must be rigorously characterized to confirm its identity and purity, ensuring it matches the established reference standard.
Analytical Techniques and Expected Results
| Parameter | Technique | Expected Result/Specification | Rationale for Reproducibility |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | Confirms the correct molecular structure has been synthesized. |
| Molecular Weight | Mass Spectrometry (HRMS) | Calculated: 195.0579; Observed: [M+H]⁺ at m/z 195.0579 ± 5 ppm. | Verifies the elemental composition and molecular formula (C₇H₉N₅S).[3] |
| Purity | HPLC-UV | ≥98% peak area at a specified wavelength (e.g., 260 nm). | Quantifies the purity of the compound, ensuring minimal interference from starting materials or byproducts in biological assays. |
| Physical Appearance | Visual Inspection | White to off-white solid. | Provides a simple, qualitative check for gross contamination or degradation. |
Detailed Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO, then dilute to 50 µg/mL with the initial mobile phase composition.
-
Trustworthiness: This standardized HPLC method provides a reliable and transferable metric for purity assessment. Any deviation from the expected retention time or the appearance of significant secondary peaks indicates a potential reproducibility issue that must be resolved before proceeding.
Part 3: A Framework for Reproducible Biological Evaluation
While no specific biological activity for this compound is extensively documented, its structure as a purine analog suggests potential activity as an inhibitor of kinases, polymerases, or other ATP-binding proteins.[1][8] Below is a generalized protocol for an in vitro cell viability assay, highlighting variables that must be controlled to ensure reproducible results.
General Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) under standard conditions (37 °C, 5% CO₂).
-
Reproducibility Checkpoint: Use cells within a consistent, low passage number range. Document the cell source and authentication data. Cellular phenotype can drift with excessive passaging, becoming a major source of variability.
-
-
Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of characterized this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Reproducibility Checkpoint: The final DMSO concentration in all wells, including vehicle controls, must be identical and non-toxic (typically ≤0.5%). Use freshly prepared dilutions for each experiment.
-
-
Incubation: Replace the medium in the wells with the compound dilutions and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression model.
Troubleshooting Non-Reproducible Biological Data
When biological results vary between experiments, a systematic approach is required to identify the source of the inconsistency.
Caption: Troubleshooting workflow for non-reproducible biological data.
Part 4: Comparative Analysis with Alternative Purine Analogs
To contextualize the properties of this compound, it is useful to compare it with other well-studied purine analogs. The choice of substituent at the C2 and C6 positions dramatically influences the molecule's electronic properties, solubility, and biological target profile.
| Compound | Structure | Key Substituent(s) | Primary Mechanism/Use | Potential Impact on Reproducibility |
| This compound | Purine with C2-SEt, C6-NH₂ | Ethylthio (SEt): Moderately lipophilic, potential H-bond acceptor. | Putative kinase inhibitor. | Synthesis involves reactive thiols; purity is critical. Potential for oxidation of the sulfur atom over time. |
| 6-Mercaptopurine | Purine with C6-SH | Thiol (SH): Ionizable, strong H-bond donor/acceptor. | Antimetabolite; inhibits purine synthesis. | Prone to oxidation, forming disulfides. Purity and stability can be a significant issue. |
| Cladribine | Deoxyadenosine analog | 2-Chloro substituent: Electron-withdrawing group. | DNA polymerase inhibitor; induces apoptosis. | A well-established drug; standardized protocols are widely available, generally leading to high reproducibility. |
| Olomoucine | Purine with C2, C6, N9 substitutions | C6-Benzylamino, C2-Isopropyl: Bulky, lipophilic groups. | Cyclin-dependent kinase (CDK) inhibitor. | Multi-step synthesis can introduce impurities. Stereoisomers may be present if not controlled. |
This comparative analysis highlights that while all are "purine analogs," their specific chemical liabilities and synthetic complexities differ, each presenting unique challenges to achieving experimental reproducibility.
Conclusion
The reproducibility of experimental data for this compound, as with any research compound, is not a matter of chance but a direct result of meticulous experimental design and execution. By adopting the principles outlined in this guide—employing robust synthetic and purification protocols, establishing rigorous analytical benchmarks, and controlling for key variables in biological assays—researchers can build a foundation of trustworthy and reproducible science. This commitment to scientific integrity is paramount for accelerating the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. donotedit.com [donotedit.com]
- 7. synthical.com [synthical.com]
- 8. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking: 2-Ethylthioadenine, a Novel NLRP3 Inflammasome Inhibitor
A Comparative Guide for Researchers in Inflammation and Drug Discovery
Authored by: Senior Application Scientist
Introduction: The Critical Role of NLRP3 in Inflammatory Disease
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex central to the innate immune system.[1][2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a wide array of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][3] Activation of this complex triggers the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, through the action of caspase-1, and can induce a form of inflammatory cell death known as pyroptosis.[4][5]
The activation process is canonically understood as a two-step mechanism.[6][7] A priming signal (Signal 1), often from a pathogen-associated molecular pattern like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[6][8] A second, diverse activation signal (Signal 2), such as extracellular ATP, triggers the assembly of the inflammasome complex, leading to caspase-1 activation.[6][8] Given its central role, targeted inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy.[1][9][10] This has led to the development of numerous small molecule inhibitors, with a global market projected to expand significantly.[11]
This guide introduces 2-ethylthioadenine , a novel, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. We present a comprehensive performance benchmark against well-characterized commercial compounds, MCC950 and Oridonin, providing objective, data-driven comparisons to guide researchers in their experimental design.
Mechanism of Action and Competitive Landscape
2-Ethylthioadenine is designed for high-specificity inhibition of the NLRP3 inflammasome assembly. Its purine scaffold allows for precise interaction within the NLRP3 NACHT domain, preventing the conformational changes required for its oligomerization and subsequent recruitment of the adaptor protein ASC. This targeted action is designed to maximize potency while minimizing off-target effects.
For this comparative analysis, we have selected two widely recognized commercial NLRP3 inhibitors:
-
MCC950 : A well-validated and highly selective diarylsulfonylurea-containing compound that blocks both canonical and non-canonical NLRP3 activation.[1][2][12] It is one of the most extensively studied tool compounds for preclinical NLRP3 research.[9][[“]]
-
Oridonin : A natural ent-kaurane diterpenoid that acts as a covalent inhibitor of NLRP3.[4][14][15][16] It forms a bond with cysteine 279 in the NACHT domain, blocking the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly.[14][15][17]
The following sections detail the head-to-head experimental comparisons of these three compounds.
Signaling Pathway and Experimental Overview
To provide a clear framework for the experiments, the diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition for the compounds discussed. A second diagram outlines the general experimental workflow used for the comparative analysis.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dataintelo.com [dataintelo.com]
- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Validation of 2-(Ethylthio)-9H-purin-6-amine: A Comparative Analysis
Abstract
This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the purine analog 2-(Ethylthio)-9H-purin-6-amine. Due to the absence of published biological data for this specific molecule, we present a representative case study centered on a plausible, hypothetical in vitro discovery: its cytotoxic activity against human colorectal carcinoma. We objectively compare its projected in vivo efficacy against the established antimetabolite, 6-mercaptopurine (6-MP), providing the scientific rationale and detailed methodologies required to bridge the critical gap between cell culture data and whole-organism validation. This document is intended for researchers in oncology, pharmacology, and drug development, offering a blueprint for experimental design, data interpretation, and protocol execution.
Introduction: The Purine Analog Landscape and the Need for In Vivo Translation
Purine analogs represent a cornerstone of chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death in rapidly dividing cancer cells.[1] Compounds like 6-mercaptopurine (6-MP) and Fludarabine are mainstays in treating leukemias and lymphomas.[1][2] The molecule at the center of our discussion, this compound (molecular formula: C₇H₉N₅S), is a substituted adenine derivative. While its specific biological activity is not yet publicly documented, its structure suggests potential interactions with enzymes involved in purine metabolism or signaling pathways, making it a candidate for anticancer investigation.
An initial in vitro finding, such as cytotoxicity against a cancer cell line, is a critical first step. However, this simplified system cannot predict a compound's behavior in a complex physiological environment. Factors such as absorption, distribution, metabolism, excretion (ADME), and potential toxicities to healthy tissues are paramount.[3] Therefore, validation in a living system—in vivo validation—is the non-negotiable next step to determine true therapeutic potential. This guide uses a hypothetical, yet scientifically grounded, scenario to illustrate this crucial translational process.
Hypothetical In Vitro Finding: For the purpose of this guide, we will assume that initial screening has revealed that This compound exhibits selective cytotoxicity against the human colorectal adenocarcinoma cell line, HT-29.
Comparative Framework: From In Vitro IC₅₀ to In Vivo Tumor Regression
To contextualize the potential of our target compound, we compare it with 6-Mercaptopurine (6-MP), a thiopurine prodrug that is metabolized intracellularly to its active form, thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, leading to cytotoxicity.[2]
The In Vitro Landscape: Quantifying Cytotoxicity
The first step is to quantify and compare the direct effect of both compounds on cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, determined using a cell viability assay.
Rationale for Experimental Choice: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity against HT-29 Cells (Hypothetical Data)
| Compound | Target Class | HT-29 IC₅₀ (72h) |
| This compound | Purine Analog (Hypothesized) | 5 µM |
| 6-Mercaptopurine (6-MP) | Thiopurine Antimetabolite | 32 µM[5] |
Note: The IC₅₀ for 6-MP is referenced from studies on HepG2 cells as a representative value for a solid tumor line, as direct HT-29 data varies. The IC₅₀ for the target compound is hypothetical for illustrative purposes.
This initial (hypothetical) data suggests our target compound is significantly more potent in vitro than 6-MP. However, this is only a preliminary finding. The crucial question is whether this potency translates to an in vivo setting.
The In Vivo Bridge: The HT-29 Xenograft Model
To test in vivo efficacy, a human tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice, which lack the adaptive immune system to reject the foreign cells.
Rationale for Model Selection:
-
Orthotopic vs. Subcutaneous: While orthotopic models (implanting cells into the corresponding organ, e.g., the cecum for colon cancer) better mimic the tumor microenvironment, subcutaneous models are often preferred for initial efficacy studies.[6] They allow for easy, non-invasive monitoring of tumor growth via caliper measurements and simplify compound administration and observation.[7][8]
-
Cell Line: Using the same HT-29 cell line from the in vitro assay provides a direct translational link.[7]
-
Animal Strain: Immunodeficient mice (e.g., Nude or SCID) are essential to prevent graft rejection.[9]
Experimental Design and Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following sections provide detailed protocols for the key experiments in this validation pathway.
Workflow for In Vivo Validation
The overall process can be visualized as a multi-stage workflow, starting from the cell culture lab and moving to the animal facility.
Caption: Workflow from in vitro cytotoxicity to in vivo efficacy analysis.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from standard methodologies.[4][10][11]
-
Cell Seeding: Culture HT-29 cells in DMEM with 10% FBS. Trypsinize, count, and seed 1 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 6-MP. Remove the old media from the cells and add 100 µL of media containing the various drug concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "media only" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol: In Vivo Xenograft Efficacy Study
This protocol is based on established models for HT-29 xenografts.[6][7][8]
-
Animal Model: Use female immunodeficient nude mice (e.g., CD1-Foxn1nu), 6-8 weeks old.[7] Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest HT-29 cells during their exponential growth phase. Wash three times with sterile PBS and resuspend to a final concentration of 5 x 10⁷ cells/mL in PBS. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitoring: Monitor the animals daily. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This typically takes 7-14 days.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS or saline with 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg, daily, oral gavage)
-
Group 3: 6-Mercaptopurine (e.g., 20 mg/kg, daily, oral gavage)[3]
-
-
Data Collection: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2. Measure animal body weight three times weekly as a general indicator of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for weight measurement and further analysis.
Data Analysis and Interpretation: A Comparative View
The primary outputs of the in vivo study are tumor growth curves and toxicity data.
Table 2: Projected In Vivo Efficacy and Toxicity Comparison
| Parameter | Vehicle Control | This compound | 6-Mercaptopurine |
| Efficacy | |||
| Final Tumor Volume (mm³) | ~1500 | ~400 | ~750 |
| Tumor Growth Inhibition (%) | 0% | 73% | 50% |
| Toxicity | |||
| Max Body Weight Loss (%) | < 2% | ~5% | ~8% |
| Treatment-Related Mortalities | 0/10 | 0/10 | 1/10 |
Note: Data presented are hypothetical, representing a successful outcome for the novel compound based on its superior in vitro potency.
Pharmacokinetics: Understanding Exposure
A parallel pharmacokinetic (PK) study is essential to understand if differences in efficacy are due to inherent activity or simply better drug exposure.[12] This is typically done in a satellite group of animals.
Caption: Key steps in a satellite pharmacokinetic (PK) study.
A favorable PK profile (e.g., high oral bioavailability and sustained plasma concentration) for this compound could explain superior efficacy compared to 6-MP, which has known issues with variable absorption.[3]
Conclusion and Future Directions
This guide outlines a rigorous, comparative pathway for advancing a novel purine analog from a hypothetical in vitro hit to in vivo proof-of-concept. The presented case study, comparing this compound with 6-MP, underscores a critical principle: in vitro potency does not guarantee in vivo success. The complex interplay of pharmacokinetics and whole-body toxicology can dramatically alter a compound's therapeutic window.
A successful outcome in the described xenograft model, demonstrating superior tumor growth inhibition with an acceptable safety profile, would strongly justify further preclinical development. Subsequent steps would include efficacy studies in orthotopic or patient-derived xenograft (PDX) models, which more accurately reflect human tumor biology,[7] and detailed toxicology studies to prepare for an Investigational New Drug (IND) application. This structured, evidence-based approach is fundamental to the logical and efficient translation of promising molecules from the laboratory to the clinic.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Results of a phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA-defective tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. scialert.net [scialert.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 2-(Ethylthio)-9H-purin-6-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 2-(Ethylthio)-9H-purin-6-amine, a purine analog with a sulfur-containing moiety. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from related chemical classes and regulatory standards to offer a conservative and safety-centric approach.
Core Directive: Prioritizing Safety in the Absence of Complete Data
Part 1: Hazard Assessment and Risk Mitigation
Before any disposal procedures commence, a thorough understanding of the potential hazards is essential. While specific data for this compound is lacking, we can infer potential risks based on its structural components.
1.1. Inferred Toxicological Profile:
-
Purine Analog Moiety: Many purine analogs used in pharmacology are known to interfere with DNA and RNA synthesis.[1][2] Some have demonstrated neurotoxic and immunosuppressive effects.[3][4] Although the specific toxicity of this compound is unconfirmed, it is prudent to assume potential cytotoxic or other adverse health effects.
-
Thioether Group: Thioethers themselves are generally less toxic than their thiol counterparts. However, they can be oxidized to sulfoxides and sulfones, which may have different toxicological profiles.[3][5]
1.2. Physicochemical Properties and Potential Hazards:
Based on available data from PubChem, the following properties are noted:
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅S | [3] |
| Molecular Weight | 195.25 g/mol | [3] |
The presence of nitrogen and sulfur atoms suggests that combustion may produce toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).
1.3. Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the unknown hazard profile, a robust PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with a potentially hazardous substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Part 2: Spill Management and Decontamination
Accidents, though preventable, must be planned for. A clear and concise spill management plan is crucial.
2.1. Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure all necessary PPE is worn.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust dispersal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For surfaces potentially contaminated with purine analogs, a solution of sodium hypochlorite can be an effective decontaminant, followed by a thorough rinse with water.[6]
Part 3: Step-by-Step Disposal Procedures
The disposal of this compound must follow a carefully planned and documented process, adhering to all local, state, and federal regulations.
3.1. Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is fundamental to safe and compliant waste management.
Caption: Waste segregation workflow for this compound.
3.2. Containerization and Labeling:
-
Containers: Use only containers that are compatible with the chemical waste. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, use a labeled chemical waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3.3. Disposal Pathways:
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. The two primary methods for the ultimate destruction of this type of compound are incineration and landfilling.
3.3.1. Incineration (Preferred Method):
High-temperature incineration is the preferred method for the disposal of organic compounds, especially those with unknown toxicity.
-
Mechanism: Incineration at high temperatures (typically 850-1200°C) with sufficient oxygen will decompose the compound into simpler, less harmful substances.[7][8] The sulfur content will be converted to sulfur dioxide (SO₂), which must be removed from the flue gas by scrubbers to prevent air pollution.
-
Procedure:
-
Package the segregated and labeled waste containers into a larger, approved shipping container provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste hauler.
-
Complete all necessary waste manifest forms, accurately describing the waste.
-
Arrange for pickup by the licensed hazardous waste disposal company.
-
3.3.2. Landfilling (Alternative Method):
Landfilling in a designated hazardous waste landfill is an alternative, though generally less preferred, method.
-
Considerations: This method is only suitable for solid waste and requires that the landfill is specifically permitted to accept this type of chemical waste. The potential for leaching into the environment must be carefully managed.[9][10]
-
Procedure:
-
The waste must be packaged and labeled as described above.
-
Your institution's EHS office will determine if landfilling is a permissible option based on local regulations and the capabilities of available facilities.
-
The decision-making process for selecting a disposal method is outlined in the following diagram:
Caption: Decision workflow for the final disposal of this compound.
Part 4: Chemical Incompatibility and Storage
To prevent hazardous reactions, proper storage and an understanding of chemical incompatibilities are crucial.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Thioethers can be oxidized by strong oxidizing agents (e.g., hydrogen peroxide, hypochlorite) to form sulfoxides and sulfones.[4][5] This reaction can be exothermic and potentially vigorous.
-
Strong Acids and Bases: As a purine derivative, the compound may be unstable in strongly acidic or alkaline conditions.[11]
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory personnel. In the absence of a specific SDS, a conservative approach that treats the compound as potentially hazardous is the only responsible course of action. By adhering to the principles of hazard assessment, proper PPE usage, meticulous waste segregation, and compliant disposal through licensed professionals, we can ensure the safety of ourselves, our colleagues, and the environment.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Thioethers [quimicaorganica.org]
- 6. EP1438379B1 - Decontamination of surfaces contaminated with prion-infected material with oxidizing agent-based formulations - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. zeeco.com [zeeco.com]
- 9. open.alberta.ca [open.alberta.ca]
- 10. open.alberta.ca [open.alberta.ca]
- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 2-(Ethylthio)-9H-purin-6-amine: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of 2-(Ethylthio)-9H-purin-6-amine (CAS No. 33436-90-7). As a purine analog, this compound possesses potential for significant biological activity.[1][2] In the absence of comprehensive toxicological data, a conservative approach is mandated. Therefore, all procedures outlined herein are based on established guidelines for handling hazardous and potentially cytotoxic agents to ensure the highest level of safety for all laboratory personnel.[3][4][5]
Guiding Principle: Hazard Assessment and the Hierarchy of Controls
The fundamental principle when handling any compound of this class is risk mitigation. This compound's structural similarity to endogenous purines suggests it could interfere with cellular processes. The toxicological properties have not been fully investigated, which necessitates treating it as a hazardous substance.[6][7]
Before any procedure, a formal risk assessment must be conducted. The hierarchy of controls, a foundational concept in laboratory safety, must be applied:
-
Engineering Controls: These are the first line of defense. All handling of powdered this compound and preparation of its solutions must be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of airborne particles.
-
Administrative Controls: These include rigorous training, restricted access to handling areas, and clear signage indicating the presence of a hazardous compound.[5][8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Single pair of chemotherapy gloves (ASTM D6978).[9] | Standard lab coat. | Safety glasses. | Not required if package is intact. |
| Weighing Solid Compound | Two pairs of chemotherapy gloves (ASTM D6978).[10][11] | Disposable, solid-front, back-closing gown resistant to chemical permeation.[11] | Safety goggles AND a face shield. | Not required if performed in a certified containment enclosure (e.g., fume hood). |
| Preparing Solutions | Two pairs of chemotherapy gloves (ASTM D6978). | Disposable, solid-front, back-closing gown resistant to chemical permeation. | Safety goggles. | Not required if performed in a certified chemical fume hood. |
| Handling Solutions | Single pair of chemotherapy gloves (ASTM D6978). | Disposable gown or dedicated fluid-resistant lab coat. | Safety glasses. | Not required. |
| Spill Cleanup | Two pairs of chemotherapy gloves (ASTM D6978). | Disposable, solid-front, back-closing gown resistant to chemical permeation. | Safety goggles AND a face shield. | N95 respirator or higher, depending on spill size and aerosolization risk.[8] |
| Waste Disposal | Two pairs of chemotherapy gloves (ASTM D6978). | Disposable gown or dedicated fluid-resistant lab coat. | Safety glasses. | Not required. |
Procedural Guidance: Ensuring a Self-Validating System of Safety
Donning and Doffing PPE: A Critical Control Point
Improper removal of PPE can lead to exposure. Follow this sequence meticulously.
Donning (Putting On) Sequence:
-
Wash Hands: Begin with thorough hand washing with soap and water.
-
Gown: Don the disposable gown, ensuring it is fully closed in the back.
-
Inner Gloves: Don the first pair of chemotherapy gloves. Tuck the cuffs of the gloves under the cuffs of the gown sleeves.[11]
-
Outer Gloves: Don the second pair of chemotherapy gloves, pulling the cuffs over the cuffs of the gown sleeves.[11]
-
Eye and Face Protection: Don safety goggles and, if required, a face shield.
Doffing (Removing) Sequence: This sequence is designed to contain contamination.
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in a designated cytotoxic waste container.
-
Gown: Untie the gown. Reaching behind you, pull the gown forward off your shoulders, turning it inside out as you remove it. Roll it into a ball with the contaminated surface inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene (wash with soap and water).
-
Eye/Face Protection: Remove the face shield and/or goggles by handling the strap or earpieces.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.
-
Final Hand Washing: Wash hands thoroughly with soap and water.
Operational Plan: Weighing and Solubilizing the Compound
This protocol provides a step-by-step workflow that integrates the required safety measures.
-
Preparation: Cordon off the work area within the chemical fume hood. Place a plastic-backed absorbent pad on the work surface.[4] Assemble all necessary equipment (spatula, weigh boat, vials, solvent, vortexer).
-
Don PPE: Follow the full donning procedure outlined in section 3.1.
-
Weighing: Carefully transfer the required amount of this compound from the stock bottle to a tared weigh boat. Use gentle movements to avoid creating airborne dust.
-
Transfer: Transfer the weighed solid into the destination vial.
-
Cleanup (Dry): Using forceps, place the contaminated weigh boat and any used wipes into a sealable cytotoxic waste bag inside the fume hood.
-
Doff Outer Gloves: Remove the outer pair of gloves as described above and dispose of them in the waste bag.
-
Solubilization: With the clean inner gloves, add the appropriate solvent to the vial. Cap securely and mix.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Final Cleanup: Wipe down the work surface with an appropriate deactivating solution followed by 70% ethanol. Dispose of all contaminated materials in the cytotoxic waste bag. Seal the bag inside the hood.
-
Doff PPE: Exit the fume hood area and follow the full doffing procedure.
Emergency and Disposal Plans
Spill Management
In the event of a spill, act immediately:
-
Alert Personnel: Alert others in the lab and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Don the full PPE required for spill cleanup (see table above).
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads. DO NOT sweep dry powder.
-
Liquid Spill: Cover the spill with absorbent pads from the outside in to prevent spreading.
-
-
Decontamination: Working from the outer edge of the spill inward, apply a deactivating agent (e.g., 10% bleach solution), allowing for appropriate contact time, followed by a neutralizing agent (e.g., sodium thiosulfate for bleach) and finally water.
-
Disposal: Place all contaminated materials into a designated cytotoxic waste container.
-
Doffing: Doff PPE as described previously and wash hands thoroughly.
A dedicated cytotoxic spill kit must be readily accessible in the laboratory.[3]
Waste Disposal
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[12]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and weigh boats must be placed in a clearly labeled, sealed, puncture-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a puncture-proof sharps container designated for cytotoxic waste.
Consult your institution's Environmental Health & Safety (EHS) office for specific cytotoxic waste disposal procedures.
Visual Workflow: Safe Handling Protocol
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. publications.ashp.org [publications.ashp.org]
- 10. pogo.ca [pogo.ca]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. safework.nsw.gov.au [safework.nsw.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
